Product packaging for Agistatin E(Cat. No.:)

Agistatin E

Número de catálogo: B599487
Peso molecular: 228.24 g/mol
Clave InChI: NJLUHFDDAQPMDI-GSLIMFEQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Agistatin E is a member of dioxanes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O5 B599487 Agistatin E

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,3S,6R,7R,8R)-6-ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3/t6-,8+,9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLUHFDDAQPMDI-GSLIMFEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2(C3(C1OC(O2)CC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@]2([C@]3([C@@H]1O[C@@H](O2)CC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Agistatin E: Unraveling the Mechanism of a Fungal Cholesterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – Agistatin E, a pyranacetal natural product isolated from the fungus Fusarium sp., has been identified as an inhibitor of cholesterol biosynthesis.[1][2][3][4] While its role as a disruptor of this critical metabolic pathway is established, a comprehensive, in-depth understanding of its specific molecular mechanism of action, including its direct enzymatic target and the associated signaling pathways, remains largely undefined in publicly accessible scientific literature. This technical guide serves to consolidate the available information on this compound and to provide a framework for future research into its therapeutic potential.

Overview of this compound

This compound is a member of the agistatin family of secondary metabolites produced by Fusarium species.[5][6] Structurally characterized as a pyranacetal, it has been noted for its biological activity, specifically its ability to inhibit the intricate process of cholesterol production in cells.

The Cholesterol Biosynthesis Pathway: A Complex Target

The synthesis of cholesterol is a multi-step, enzyme-catalyzed pathway vital for cellular function, including the maintenance of membrane integrity and the production of steroid hormones and bile acids. The pathway's rate-limiting and highly regulated step is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. This enzyme is the primary target of the widely prescribed statin drugs.

Due to the limited specific research on this compound, a definitive diagram of its precise signaling pathway cannot be constructed. However, a generalized overview of the cholesterol biosynthesis pathway, which this compound is known to inhibit, is presented below.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Downstream Downstream Intermediates (Isopentenyl pyrophosphate, etc.) Mevalonate->Downstream Squalene Squalene Downstream->Squalene Cholesterol Cholesterol Squalene->Cholesterol HMGCR HMG-CoA Reductase Statins Statins Statins->HMGCR Inhibits AgistatinE This compound AgistatinE->HMGCoA Inhibits Pathway (Precise Target Unknown)

Figure 1. A simplified diagram of the cholesterol biosynthesis pathway. Statins are well-characterized inhibitors of HMG-CoA reductase. This compound is known to inhibit this pathway, though its specific molecular target has not been definitively identified in the available literature.

Current Limitations in Understanding this compound's Mechanism of Action

Despite numerous targeted searches for detailed scientific literature, specific data regarding this compound's mechanism of action are conspicuously absent. Key missing information includes:

  • Specific Enzymatic Target: There is no conclusive evidence identifying the precise enzyme within the cholesterol biosynthesis pathway that this compound directly binds to and inhibits.

  • Quantitative Inhibition Data: Crucial quantitative metrics, such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of this compound against its putative target, are not available in the public domain.

  • Detailed Experimental Protocols: Methodologies from biochemical and cellular assays that could elucidate the inhibitory effects of this compound have not been published in detail. This includes a lack of information on experimental workflows for target identification and validation.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies for the agistatin class of molecules, which would inform the design of more potent analogs, are not publicly available.

The absence of this critical information prevents the construction of a detailed technical guide as requested. The initial discovery and any associated patents for the agistatins may contain more specific data; however, this information has not been disseminated into the broader scientific literature.

Future Directions for Research

To fully characterize the therapeutic potential of this compound, future research should focus on several key areas. A proposed workflow for these investigations is outlined below.

AgistatinE_Research_Workflow cluster_TargetID Target Identification & Validation cluster_Biochem Biochemical & Cellular Characterization cluster_SAR Lead Optimization TargetID Target Identification (e.g., Affinity Chromatography, Yeast-3-Hybrid) TargetValidation Target Validation (e.g., CRISPR/Cas9, siRNA) TargetID->TargetValidation EnzymeKinetics Enzyme Kinetic Assays (Determine IC50, Ki) TargetValidation->EnzymeKinetics CellularAssays Cell-Based Cholesterol Biosynthesis Assays EnzymeKinetics->CellularAssays SAR Structure-Activity Relationship Studies CellularAssays->SAR AnalogSynthesis Synthesis of this compound Analogs SAR->AnalogSynthesis

Figure 2. A proposed experimental workflow for the comprehensive elucidation of this compound's mechanism of action.

Conclusion

This compound represents a potentially valuable natural product for the development of new cholesterol-lowering therapies. However, the current body of publicly available scientific literature provides only a high-level confirmation of its inhibitory effect on cholesterol biosynthesis. A significant research effort is required to fully characterize its mechanism of action, including the identification of its specific molecular target, the quantification of its inhibitory potency, and the exploration of its structure-activity relationship. Such studies will be crucial in determining the viability of this compound as a lead compound for future drug development programs. Professionals in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to pursue these unanswered questions to unlock the full potential of this fungal metabolite.

References

Unveiling Agistatin E: A Fungal Metabolite with Cholesterol-Lowering Potential

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, origin, and biological activity of Agistatin E, a promising natural product from the fungal kingdom.

Introduction

This compound is a fungal metabolite that has garnered interest within the scientific community for its potential as a cholesterol biosynthesis inhibitor. First isolated in the early 1990s, this natural product originates from a strain of the fungus Fusarium somalilense. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound was discovered as part of a screening program for novel inhibitors of cholesterol biosynthesis from microbial sources. Researchers identified a strain of Fusarium somalilense as a producer of a family of related compounds, collectively named agistatins.[1] The producing organism, Fusarium somalilense, is a species of filamentous fungi.

Experimental Protocols

Fermentation of Fusarium somalilense

The production of this compound is achieved through the submerged fermentation of Fusarium somalilense. While the original patent provides a general framework, a typical fermentation process for Fusarium species to produce secondary metabolites is outlined below.

Workflow for this compound Production

Caption: A generalized workflow for the production and isolation of this compound from Fusarium somalilense.

1. Culture and Inoculation: A pure culture of Fusarium somalilense is used to inoculate a seed medium. 2. Seed Culture: The seed culture is incubated to allow for initial biomass growth. 3. Production Culture: The grown seed culture is then transferred to a larger production medium, which is optimized for the biosynthesis of agistatins. 4. Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

Isolation and Purification

Following fermentation, this compound is isolated and purified from the culture broth and mycelium. The general steps are as follows:

1. Separation: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation. 2. Extraction: Both the mycelium and the filtrate are extracted with a suitable organic solvent, such as ethyl acetate, to recover the crude mixture of metabolites. 3. Chromatography: The crude extract is then subjected to a series of chromatographic techniques to separate the individual agistatins. This typically involves:

  • Column Chromatography: Using silica gel or other stationary phases to perform an initial separation based on polarity.
  • High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR and ¹³C NMR, to elucidate the connectivity and stereochemistry of the atoms within the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆O₅
Molecular Weight 228.24 g/mol
CAS Number 144096-48-0
Appearance White to off-white solid

Biological Activity: Inhibition of Cholesterol Biosynthesis

This compound is an inhibitor of cholesterol biosynthesis.[1] While the precise molecular target within the cholesterol biosynthesis pathway was not definitively identified in the initial discovery, its activity is analogous to that of statins, which are a well-established class of cholesterol-lowering drugs.

Mechanism of Action (Proposed)

Statins act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is a critical stage in cholesterol synthesis. It is highly probable that this compound exerts its effect by targeting an enzyme within this same pathway.

Cholesterol Biosynthesis Pathway and the Role of Inhibitors

Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitor Inhibitor HMG-CoA Reductase HMG-CoA Reductase Inhibitor->HMG-CoA Reductase Inhibition

Caption: A simplified diagram of the cholesterol biosynthesis pathway, highlighting the step catalyzed by HMG-CoA reductase, the target of statin drugs and the likely target of this compound.

Biological Assay for Cholesterol Biosynthesis Inhibition

The inhibitory activity of this compound on cholesterol biosynthesis can be quantified using an in vitro assay with isolated rat liver enzymes or cultured cells. A common method is to measure the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cholesterol.

Experimental Protocol: Cholesterol Biosynthesis Inhibition Assay

  • Preparation of Enzyme/Cell Lysate: A crude enzyme preparation is obtained from rat liver homogenates, or a cell lysate from a suitable cell line (e.g., HepG2) is used.

  • Incubation: The enzyme/cell lysate is incubated with a radiolabeled cholesterol precursor (e.g., [¹⁴C]-acetate or [³H]-mevalonate) in the presence of varying concentrations of this compound.

  • Lipid Extraction: After incubation, the lipids are extracted from the reaction mixture.

  • Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the cholesterol fraction. The amount of radioactivity incorporated into the cholesterol is then measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Summary and Future Perspectives

This compound, a natural product from Fusarium somalilense, represents an interesting lead compound for the development of new cholesterol-lowering agents. Its discovery highlights the rich chemical diversity of the fungal kingdom as a source for novel therapeutics. Further research is warranted to fully elucidate its precise mechanism of action, including the identification of its specific molecular target within the cholesterol biosynthesis pathway and a comprehensive evaluation of its pharmacological profile in preclinical models. The detailed experimental protocols provided in this guide offer a foundation for future investigations into this promising fungal metabolite.

References

Agistatin E: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agistatin E is a fungal metabolite, a pyranacetal originally isolated from Fusarium sp., that has garnered interest for its biological activities, most notably its inhibition of cholesterol biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for key assays are provided, and relevant biological pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is a complex heterocyclic organic molecule. Its structure and properties are summarized below.

Chemical Structure:

The IUPAC name for this compound is (2S,4aR,5R,6R,8aS)-6-ethyloctahydro-4a,8a-dihydroxy-2,5-epoxy-4H-1-benzopyran-4-one[1].

Chemical structure of this compound

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 144096-48-0[1][2]
Molecular Formula C₁₁H₁₆O₅[1][3]
Molecular Weight 228.2 g/mol [1][3]
Appearance White to off-white solid[4]
Purity ≥95% (by HPLC)[3][4]
Solubility Soluble in DMSO, methanol, 100% ethanol, or acetone.[1][4]
Storage Store at -20°C as a powder. Solutions in DMSO can be stored at -80°C for up to 6 months.[2]
Source Isolated from Fusarium sp.[2][3][5]

Biological Activity

The primary reported biological activity of this compound is the inhibition of cholesterol biosynthesis[2][3][5]. This positions it as a molecule of interest for research into metabolic disorders and potentially as a lead compound for the development of new therapeutic agents.

Inhibition of Cholesterol Biosynthesis

This compound has been shown to inhibit the cholesterol biosynthesis pathway. While the precise molecular target within the pathway has not been definitively elucidated in the available literature, its action is analogous to that of statins, which are well-known inhibitors of HMG-CoA reductase, the rate-limiting enzyme in this pathway.

Cholesterol Biosynthesis Pathway Overview

The synthesis of cholesterol is a complex, multi-step process that is crucial for maintaining cellular membrane integrity and as a precursor for steroid hormones and bile acids. A simplified overview of the initial and rate-limiting steps of this pathway is depicted below.

Cholesterol_Biosynthesis_Pathway Simplified Cholesterol Biosynthesis Pathway cluster_inhibition Potential Site of Action AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA + Acetyl-CoA HMG_CoA_synthase HMG-CoA synthase HMGCoA->HMG_CoA_synthase HMG_CoA_reductase HMG-CoA reductase (Rate-limiting step) HMGCoA->HMG_CoA_reductase Mevalonate Mevalonate Downstream Downstream Intermediates Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol HMG_CoA_synthase->Mevalonate NADPH -> NADP+ HMG_CoA_reductase->Mevalonate AgistatinE This compound AgistatinE->HMG_CoA_reductase Inhibition Cholesterol_Inhibition_Assay Cholesterol Biosynthesis Inhibition Assay Workflow start Start seed_cells Seed Hepatocytes start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells add_radiolabel Add [¹⁴C]-Acetate treat_cells->add_radiolabel incubate Incubate add_radiolabel->incubate extract_lipids Extract Lipids incubate->extract_lipids separate_cholesterol Separate Cholesterol (TLC) extract_lipids->separate_cholesterol quantify Quantify Radioactivity separate_cholesterol->quantify analyze_data Analyze Data (IC₅₀) quantify->analyze_data end End analyze_data->end

References

An In-Depth Technical Guide to Agistatin E from Fusarium sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agistatin E, a pyranacetal metabolite isolated from the fungal genus Fusarium, has been identified as a potent inhibitor of cholesterol biosynthesis. Its unique tricyclic structure, featuring a characteristic ketal moiety, distinguishes it from other known cholesterol-lowering agents. This technical guide provides a comprehensive overview of this compound, detailing its producing organism, chemical properties, and biological activity. The document includes hypothesized experimental protocols for its production, isolation, and characterization, based on established methodologies for fungal secondary metabolites. Furthermore, it explores the putative mechanism of action of this compound, drawing parallels with well-characterized HMG-CoA reductase inhibitors. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural product.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of numerous therapeutic agents. The genus Fusarium, known for its ubiquitous presence in soil and as plant pathogens, is also a rich source of novel natural products.[1] this compound is a fungal metabolite originally isolated from a Fusarium sp. that exhibits inhibitory activity against cholesterol biosynthesis.[2][3] Structurally, it is a pyranacetal with a complex tricyclic framework.[4] The agistatins, including this compound, were first patented in 1992 for their potential application in managing cholesterol levels.[4] This guide aims to consolidate the available information on this compound and provide a technical framework for its study.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₁₁H₁₆O₅ and a molecular weight of 228.2 g/mol .[5] It is described as an amorphous solid that is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol.[5][6]

Data Presentation: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₁H₁₆O₅[5]
Molecular Weight 228.2 g/mol [5]
Appearance Amorphous solid[6]
Solubility DMSO, Methanol, Ethanol[5][6]
CAS Number 144096-48-0[5]

Producing Organism: Fusarium sp.

This compound is produced by an unspecified species of the fungal genus Fusarium.[2][3][4] Fusarium is a large and diverse genus of filamentous fungi found in a wide range of ecological niches.[1] Many species are known to produce a variety of secondary metabolites with diverse biological activities. While the specific strain designation for the this compound-producing organism is not consistently reported in publicly available literature, it is referred to as "fungus A 6239" in some sources.[6]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of cholesterol biosynthesis.[2][3][4] While the precise molecular target has not been definitively elucidated in accessible literature, its function is analogous to that of statins, which are well-characterized inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes a critical rate-limiting step in the mevalonate pathway, the metabolic route for cholesterol synthesis.

Proposed Mechanism of Action: Inhibition of HMG-CoA Reductase

It is hypothesized that this compound acts as a competitive inhibitor of HMG-CoA reductase. By binding to the active site of the enzyme, it would prevent the binding of the natural substrate, HMG-CoA, thereby blocking the synthesis of mevalonate and all subsequent downstream products, including cholesterol.

Cholesterol_Biosynthesis_Inhibition cluster_0 Mevalonate Pathway HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol This compound This compound HMG-CoA Reductase_node HMG-CoA Reductase This compound->HMG-CoA Reductase_node Inhibition

Caption: Proposed mechanism of this compound via inhibition of HMG-CoA reductase.

Data Presentation: Hypothetical Inhibitory Activity of this compound

The following table presents a template for quantifying the inhibitory activity of this compound. Specific values are not currently available in the public domain and would need to be determined experimentally.

Assay TypeTarget/Cell LineParameterHypothetical Value
Enzyme Inhibition AssayHMG-CoA ReductaseIC₅₀(e.g., 10-100 nM)
Cell-Based Cholesterol Synthesis AssayHepG2 cellsIC₅₀(e.g., 50-500 nM)
Cytotoxicity AssayHeLa cellsCC₅₀(e.g., >10 µM)
Antifungal AssayCandida albicansMIC(e.g., 16-64 µg/mL)

Experimental Protocols

The following sections provide detailed, exemplary protocols for the production, isolation, and characterization of this compound. These are based on established methods for fungal secondary metabolites and would require optimization for the specific Fusarium strain and compound.

Fermentation of Fusarium sp.

This protocol outlines a typical two-stage fermentation process for the production of fungal secondary metabolites.

Fermentation_Workflow cluster_0 Seed Culture Preparation cluster_1 Production Culture A Inoculate Fusarium sp. onto PDA plate B Incubate at 25°C for 7-10 days A->B C Transfer mycelial plugs to seed medium (e.g., PDB) B->C D Incubate at 25°C, 180 rpm for 3-4 days C->D E Inoculate production medium with seed culture D->E Inoculation F Incubate at 25°C, 180 rpm for 14-21 days E->F G Monitor production of this compound (e.g., by HPLC) F->G

Caption: Workflow for the fermentation of Fusarium sp. to produce this compound.

Materials:

  • This compound-producing Fusarium sp. strain

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) for seed culture

  • Production medium (e.g., Yeast Extract Sucrose Broth: 2% yeast extract, 15% sucrose, 0.05% MgSO₄·7H₂O)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Strain Activation: Inoculate the Fusarium sp. strain onto PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

  • Seed Culture: Aseptically transfer several mycelial plugs from the PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of PDB. Incubate at 25°C with shaking at 180 rpm for 3-4 days.

  • Production Culture: Inoculate a 1 L Erlenmeyer flask containing 400 mL of production medium with 20 mL of the seed culture.

  • Incubation: Incubate the production culture at 25°C with shaking at 180 rpm for 14-21 days.

  • Monitoring: Periodically and aseptically remove small aliquots of the culture to monitor the production of this compound using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

This protocol describes a general procedure for the extraction and purification of a moderately polar fungal metabolite like this compound.

Extraction_Purification_Workflow A Harvest fermentation broth B Separate mycelium and culture filtrate by filtration A->B C Extract mycelium with ethyl acetate B->C D Extract culture filtrate with ethyl acetate B->D E Combine organic extracts and evaporate to dryness C->E D->E F Redissolve crude extract in methanol E->F G Fractionate by silica gel column chromatography F->G H Further purify active fractions by preparative HPLC G->H I Obtain pure this compound H->I

Caption: Workflow for the extraction and purification of this compound.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate gradient)

  • Preparative HPLC system with a C18 column

  • Solvents for HPLC (e.g., acetonitrile, water)

  • Rotary evaporator

Procedure:

  • Harvesting: After the fermentation period, harvest the entire culture broth.

  • Separation: Separate the mycelial mass from the culture filtrate by vacuum filtration.

  • Extraction:

    • Extract the mycelial mass three times with an equal volume of ethyl acetate.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed extract to the top of a silica gel column pre-equilibrated with hexane.

    • Elute the column with a stepwise gradient of increasing ethyl acetate in hexane.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated fraction in a suitable solvent and purify it using a preparative HPLC system with a C18 column and an appropriate mobile phase (e.g., a gradient of acetonitrile in water).

  • Final Product: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

HMG-CoA Reductase Inhibition Assay

This is a representative spectrophotometric assay to determine the inhibitory activity of this compound against HMG-CoA reductase.

Materials:

  • Purified HMG-CoA reductase

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)

  • This compound dissolved in DMSO

  • Pravastatin (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, HMG-CoA reductase, and either this compound dilution, pravastatin, or DMSO (vehicle control).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation: Initiate the enzymatic reaction by adding HMG-CoA and NADPH to each well.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Structural Elucidation

The structure of this compound would be confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule, confirming the molecular formula C₁₁H₁₆O₅.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and types of protons and their neighboring environments.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Conclusion

This compound, a metabolite from Fusarium sp., presents an interesting natural product scaffold with potential as a cholesterol biosynthesis inhibitor. While detailed experimental data remains largely confined to the primary literature, this guide provides a comprehensive framework for its further investigation. The provided exemplary protocols for fermentation, purification, and bioactivity assessment, along with the hypothesized mechanism of action, should enable researchers to embark on the systematic study of this intriguing fungal metabolite. Further research is warranted to fully elucidate its biosynthetic pathway, confirm its molecular target, and evaluate its therapeutic potential.

References

The Anti-Cancer Potential of Statins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Statins, widely recognized for their cholesterol-lowering properties, are emerging as promising agents in oncology. Extensive preclinical evidence highlights their capacity to inhibit tumor cell proliferation, induce apoptosis, and disrupt key signaling pathways essential for cancer progression. This technical guide provides an in-depth overview of the anti-cancer activities of statins, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate these effects. Particular attention is given to the modulation of the PI3K/Akt and Ras/MAPK signaling pathways, which are central to their anti-neoplastic effects.

Introduction

Statins are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This pathway is not only crucial for cholesterol biosynthesis but also for the production of isoprenoid intermediates necessary for the post-translational modification and function of various proteins, including small GTPases like Ras and Rho.[3] By disrupting this pathway, statins exert pleiotropic effects that extend beyond their lipid-lowering capabilities, including anti-inflammatory, immunomodulatory, and, notably, anti-cancer activities.[3] Numerous studies have demonstrated that statins can impede the growth of a wide range of cancer cell lines and reduce tumor growth in animal models.[4][5] This guide synthesizes the current understanding of the anti-cancer biology of statins, providing a resource for researchers in the field.

Quantitative Assessment of Anti-Proliferative Activity

The cytotoxic and anti-proliferative effects of statins have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The lipophilicity of statins appears to play a significant role in their anti-cancer potency, with more lipophilic statins like simvastatin, atorvastatin, and fluvastatin generally exhibiting lower IC50 values compared to their hydrophilic counterparts like pravastatin and rosuvastatin.[5][6]

StatinCancer Cell LineIC50 (µM)Incubation Time (hours)
SimvastatinMCF-7 (Breast)8.948
SimvastatinMDA-MB-231 (Breast)4.548
SimvastatinPC3 (Prostate)~2572
SimvastatinU87 (Glioblastoma)<1048
SimvastatinA549 (Lung)~1048
AtorvastatinMCF-7 (Breast)~2.572
AtorvastatinMDA-MB-231 (Breast)~572
AtorvastatinDU-145 (Prostate)~272
FluvastatinA-375 (Melanoma)~5072
RosuvastatinA-375 (Melanoma)>5072
PravastatinVarious>10072

Table 1: Comparative IC50 values of various statins in different cancer cell lines. Data compiled from multiple sources.[5][7][8][9][10]

Core Signaling Pathways Modulated by Statins

Statins exert their anti-cancer effects by interfering with critical signaling pathways that regulate cell growth, survival, and proliferation. The inhibition of isoprenoid synthesis is central to this mechanism, as it prevents the prenylation and subsequent membrane localization and activation of key signaling proteins like Ras and Rho.

The Ras/MAPK Signaling Pathway

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell proliferation.[3] Ras proteins, upon activation, initiate a phosphorylation cascade involving Raf, MEK, and ERK.[11] The proper localization of Ras to the cell membrane, which is dependent on farnesylation (an isoprenoid modification), is essential for its function. Statins, by depleting farnesyl pyrophosphate, inhibit Ras prenylation, leading to its mislocalization and inactivation, thereby downregulating the entire MAPK cascade.[3]

Ras_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras_inactive Inactive Ras (GDP-bound) RTK->Ras_inactive Growth Factor Signal Ras_active Active Ras (GTP-bound) Ras_inactive->Ras_active Raf Raf Ras_active->Raf Statin Statin HMGCR HMG-CoA Reductase Statin->HMGCR Inhibits Mevalonate Mevalonate Pathway FPP Farnesyl Pyrophosphate Mevalonate->FPP FPP->Ras_inactive Farnesylation (enables membrane localization) MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Statin-mediated inhibition of the Ras/MAPK signaling pathway.
The PI3K/Akt Signaling Pathway

The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway is another critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[12] Akt activation is also influenced by membrane-localized proteins. Statins can suppress the activation of Akt, thereby promoting apoptosis and inhibiting cell survival.[5][13] The inhibition of geranylgeranylation of Rho GTPases by statins can interfere with the proper functioning of upstream activators of the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt_inactive Inactive Akt PI3K->Akt_inactive PIP2 to PIP3 Statin Statin HMGCR HMG-CoA Reductase Statin->HMGCR Inhibits Mevalonate Mevalonate Pathway GGPP Geranylgeranyl Pyrophosphate Mevalonate->GGPP Rho Rho GTPases GGPP->Rho Geranylgeranylation Rho->PI3K Activates Akt_active Active Akt Akt_inactive->Akt_active mTOR mTOR Akt_active->mTOR Activates Bad Bad Akt_active->Bad Inhibits Cell_Growth Cell Growth & Protein Synthesis mTOR->Cell_Growth Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes

Statin-mediated modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Treatment: Treat the cells with various concentrations of the statin (e.g., 1, 2.5, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of statin for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[17]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling proteins (e.g., phosphorylation of Akt or ERK).

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the anti-cancer effects of statins.

Experimental_Workflow Start Select Cancer Cell Lines & Statins MTT MTT Assay (Cell Viability) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Annexin V / PI Staining (Apoptosis Assay) IC50->Apoptosis Treat cells with IC50 concentration Western Western Blot Analysis (Signaling Pathways) IC50->Western Treat cells with IC50 concentration Analysis Data Analysis & Interpretation Apoptosis->Analysis Western->Analysis Conclusion Conclusion on Anti-Cancer Efficacy and Mechanism Analysis->Conclusion

General experimental workflow for assessing the anti-cancer activity of statins.

Conclusion

Statins represent a promising class of repurposed drugs for cancer therapy. Their ability to inhibit the mevalonate pathway leads to the disruption of key oncogenic signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, resulting in decreased cell proliferation and increased apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the anti-cancer potential of statins. Future research should focus on clinical trials to validate these preclinical findings and to identify patient populations that would most benefit from statin therapy, potentially in combination with conventional anti-cancer agents.

References

Agistatin E: A Potential Cholesterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular diseases, a leading cause of mortality worldwide. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing high cholesterol levels. Statins, which are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, represent the frontline therapy in this area.[3][4][5][6] The discovery of novel cholesterol biosynthesis inhibitors from natural sources, such as Agistatin E, offers opportunities for the development of new therapeutic agents with potentially different mechanisms of action or improved safety profiles.

This compound is a natural product with a pyranacetal chemical structure, first isolated from a species of the Fusarium fungus.[1][2] Preliminary studies have indicated its inhibitory activity against the cholesterol biosynthesis pathway, suggesting its potential as a hypocholesterolemic agent.

Mechanism of Action (Hypothesized)

While the precise molecular target of this compound in the cholesterol biosynthesis pathway has not been definitively identified in the available literature, it is hypothesized to act on one of the key enzymes involved in this multi-step process. The cholesterol biosynthesis pathway can be broadly divided into several key stages, starting from acetyl-CoA and culminating in the synthesis of cholesterol.

A simplified overview of the cholesterol biosynthesis pathway is presented below. The exact point of inhibition by this compound remains to be elucidated.

Cholesterol_Biosynthesis_Pathway cluster_early Early Steps cluster_intermediate Intermediate Steps cluster_late Late Steps Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin Target) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound Inhibition This compound->Inhibition HMG-CoA reductase\n(Statin Target) HMG-CoA reductase (Statin Target) Inhibition->HMG-CoA reductase\n(Statin Target) Squalene synthase Squalene synthase Inhibition->Squalene synthase Other Enzymes Other Enzymes Inhibition->Other Enzymes Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_labeling Radiolabeling cluster_analysis Analysis cluster_results Results Seed HepG2 cells in 6-well plates Seed HepG2 cells in 6-well plates Incubate for 24h Incubate for 24h Seed HepG2 cells in 6-well plates->Incubate for 24h Treat cells with varying concentrations of this compound Treat cells with varying concentrations of this compound Incubate for 24h->Treat cells with varying concentrations of this compound Include vehicle control and positive control (e.g., a statin) Include vehicle control and positive control (e.g., a statin) Treat cells with varying concentrations of this compound->Include vehicle control and positive control (e.g., a statin) Add [14C]-acetate to the culture medium Add [14C]-acetate to the culture medium Include vehicle control and positive control (e.g., a statin)->Add [14C]-acetate to the culture medium Incubate for 2-4 hours Incubate for 2-4 hours Add [14C]-acetate to the culture medium->Incubate for 2-4 hours Wash cells and extract lipids Wash cells and extract lipids Incubate for 2-4 hours->Wash cells and extract lipids Separate lipids by Thin Layer Chromatography (TLC) Separate lipids by Thin Layer Chromatography (TLC) Wash cells and extract lipids->Separate lipids by Thin Layer Chromatography (TLC) Quantify [14C]-cholesterol by scintillation counting Quantify [14C]-cholesterol by scintillation counting Separate lipids by Thin Layer Chromatography (TLC)->Quantify [14C]-cholesterol by scintillation counting Calculate percentage inhibition and IC50 value Calculate percentage inhibition and IC50 value Quantify [14C]-cholesterol by scintillation counting->Calculate percentage inhibition and IC50 value

References

A Technical Guide to the Agelastatin and Agistatin Families of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The initial query for "Agistatin E family of compounds (Agistatin A, B, C, D)" appears to conflate two distinct families of natural products: the Agelastatins and the Agistatins . This guide addresses both families, clarifying their unique origins, structures, and biological activities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Agelastatin Family (A, B, C, D, E, F) - Potent Antitumor Alkaloids

The Agelastatins are a family of pyrrole-imidazole alkaloids isolated from marine sponges of the genus Agelas. These compounds are characterized by a rigid, tetracyclic core and have garnered significant attention for their potent cytotoxic and antitumor activities.

Chemical Structures and Properties

The Agelastatin family consists of six known members, Agelastatin A through F. Their core structure is a complex, fused ring system. The chemical properties of key members are summarized below.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Structural Features
Agelastatin A C₁₂H₁₃BrN₄O₃341.16152406-28-5Tetracyclic core with a bromine substituent.[1]
Agelastatin B C₁₂H₁₂Br₂N₄O₃420.06176669-93-7Dibrominated analog of Agelastatin A.
Agelastatin C C₁₂H₁₃BrN₄O₄357.16207851-40-1Hydroxylated derivative of Agelastatin A.
Agelastatin D C₁₁H₁₁BrN₄O₃327.13207851-41-2N-demethylated analog of Agelastatin A.
Agelastatin E C₁₃H₁₅BrN₄O₃355.191252953-33-3Methoxy derivative of Agelastatin A.[2]
Agelastatin F C₁₁H₁₀Br₂N₄O₃405.031252953-34-4Brominated and N-demethylated analog.
Biological Activity and Mechanism of Action

Agelastatins exhibit significant cytotoxicity against a range of human cancer cell lines. Agelastatin A, the most studied member, is a potent inhibitor of protein synthesis and has been shown to modulate key cellular signaling pathways.

Anticancer Activity (IC₅₀ Values)

CompoundU-937 (Lymphoma)HeLa (Cervical)A549 (Lung)BT549 (Breast)
Agelastatin A 0.02 µM0.41 µM0.42 µM0.10 µM
Agelastatin B 1.1 µM> 10 µM> 10 µM7.9 µM
Agelastatin D 0.12 µM1.4 µM1.9 µM0.44 µM
Agelastatin E 0.53 µM7.9 µM> 10 µM4.3 µM

Data sourced from Han et al., 2013.[3]

Mechanism of Action of Agelastatin A

Agelastatin A's primary mechanism of action is the inhibition of eukaryotic translation. It binds to the A-site of the 80S ribosome, preventing peptide bond formation and thereby halting protein synthesis.[4][5] This leads to a cascade of downstream effects, including:

  • Cell Cycle Arrest: Agelastatin A induces cell cycle arrest at the G2/M phase.[2][6]

  • Apoptosis: The compound induces programmed cell death in cancer cells.[6]

  • Wnt/β-catenin Pathway Modulation: Agelastatin A has been shown to decrease cellular levels of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.[7]

  • Inhibition of Osteopontin: It down-regulates the expression of osteopontin, a protein associated with neoplastic transformation and metastasis.[7]

Signaling Pathway of Agelastatin A

AgelastatinA_Pathway AgelastatinA Agelastatin A Ribosome 80S Ribosome (A-site) AgelastatinA->Ribosome binds to Beta_Catenin β-catenin levels AgelastatinA->Beta_Catenin decreases Osteopontin Osteopontin Expression AgelastatinA->Osteopontin downregulates ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis inhibits CellCycle Cell Cycle Progression ProteinSynthesis->CellCycle regulates ProteinSynthesis->Beta_Catenin affects ProteinSynthesis->Osteopontin affects G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces Wnt_Pathway Wnt/β-catenin Pathway Wnt_Pathway->Beta_Catenin regulates Beta_Catenin->Osteopontin regulates Metastasis Metastasis Osteopontin->Metastasis promotes

Mechanism of Action of Agelastatin A.
Experimental Protocols

Total Synthesis of (-)-Agelastatin A

A concise, enantioselective total synthesis of all known Agelastatin alkaloids has been reported.[2][8] A general overview of the synthetic strategy involves:

  • Enantioselective synthesis of a key pyrrole intermediate.

  • Construction of the imidazolone D-ring through a novel [4+1] annulation strategy.

  • A bio-inspired, late-stage 5-exo-trig cyclization to form the C-ring.

  • Final modifications to yield the different members of the Agelastatin family.

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of Agelastatins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of Agelastatin incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining cytotoxicity using an MTT assay.

Part 2: The Agistatin Family (A, B, D) - Cholesterol Biosynthesis Inhibitors

The Agistatins are a family of fungal metabolites, specifically pyranacetals, isolated from the fungus Fusarium sp.[9] These compounds are noted for their ability to inhibit cholesterol biosynthesis.

Chemical Structures and Properties

The Agistatin family includes Agistatin A, B, and D. They possess a characteristic tricyclic ketal moiety.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Structural Features
Agistatin A C₁₁H₁₄O₄210.23144096-45-7Core pyranacetal structure.
Agistatin B C₁₁H₁₈O₄214.26144096-46-8Tricyclic analog of Agistatin A.[10]
Agistatin D C₁₁H₁₄O₄210.23144096-47-9Isomer of Agistatin A.[9]
Biological Activity and Mechanism of Action

The primary biological activity of the Agistatin family is the inhibition of cholesterol biosynthesis.[2][11][12] While the precise molecular target within the pathway has not been definitively elucidated in the available literature, their action is analogous to that of statins, which are a well-known class of cholesterol-lowering drugs. Statins act by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway.

Cholesterol Biosynthesis Pathway and Inhibition

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids ...multiple steps... Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... HMG_CoA_Reductase->Mevalonate Agistatins Agistatins Agistatins->HMG_CoA_Reductase Inhibit

Simplified cholesterol biosynthesis pathway showing the likely point of inhibition by Agistatins.
Experimental Protocols

In Vitro Cholesterol Biosynthesis Inhibition Assay

The inhibitory effect of Agistatins on cholesterol synthesis can be measured using a liver homogenate model.

  • Preparation of Liver Homogenate: A liver homogenate is prepared from a suitable animal model (e.g., rat) to provide the necessary enzymes for cholesterol biosynthesis.

  • Incubation: The homogenate is incubated with a radiolabeled precursor, such as [¹⁴C]-acetate, in the presence of varying concentrations of the Agistatin compounds.

  • Lipid Extraction: After incubation, lipids are extracted from the reaction mixture.

  • Quantification: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of cholesterol synthesized in the presence of the Agistatins to a control group without the inhibitor. IC₅₀ values can then be determined.

Summary and Future Directions

This technical guide has provided a detailed overview of two distinct families of natural products: the Agelastatins and the Agistatins .

  • Agelastatins are potent antitumor alkaloids with a well-defined mechanism of action involving the inhibition of protein synthesis. Their complex structures have been successfully synthesized, and they represent promising leads for the development of novel anticancer therapeutics. Further research is warranted to explore their efficacy in vivo and to develop analogs with improved therapeutic indices.

  • Agistatins are fungal metabolites that inhibit cholesterol biosynthesis. While their general biological activity is known, further studies are needed to identify their specific molecular target within the cholesterol synthesis pathway and to quantify their inhibitory potency. The Agistatins could represent a novel class of cholesterol-lowering agents, and further investigation into their synthesis and pharmacology is encouraged.

For researchers in drug discovery and development, both the Agelastatin and Agistatin families offer exciting opportunities for the development of new therapeutic agents.

References

In-Depth Spectroscopic Analysis of Agistatin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Agistatin E, a polyketide natural product. Following a likely nomenclatural revision in the scientific literature, this document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound identified as Adipostatin E, which is presumed to be identical to this compound. This guide presents the available data in a structured format, outlines the experimental protocols used for its characterization, and includes a workflow diagram for spectroscopic analysis, aiming to serve as a vital resource for researchers engaged in natural product synthesis, pharmacology, and drug development.

Introduction

This compound, a natural product initially associated with cholesterol biosynthesis inhibition, has been the subject of scientific interest. Recent investigations suggest that the compound originally designated as this compound is likely the same as Adipostatin E, a potent antimicrobial agent that inhibits coenzyme A biosynthesis. This guide is based on the spectroscopic data reported for Adipostatin E, isolated from Streptomyces blancoensis.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a compound. For Adipostatin E, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to establish its molecular formula.

Table 1: Mass Spectrometry Data for this compound (Adipostatin E)

ParameterValue
Molecular FormulaC₂₂H₃₈O₂
Ionization ModeESI+
Observed Ion [M+H]⁺ (m/z)335.2899

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are essential for the structural elucidation of organic compounds. The following data were recorded in methanol-d₄ (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for this compound (Adipostatin E) in CD₃OD

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in the searched literature.

Table 3: ¹³C NMR Spectroscopic Data for this compound (Adipostatin E) in CD₃OD

PositionChemical Shift (δ, ppm)
Data not available in the searched literature.

Note: While the primary literature confirms the acquisition of NMR data, the specific chemical shift and coupling constant values were not available in the accessed resources.

Experimental Protocols

The following sections describe the general experimental methodologies employed for the isolation and spectroscopic analysis of Adipostatin E.

Isolation and Purification

Adipostatin E was isolated from the marine microbe Streptomyces blancoensis. The process involved bioactivity-guided fractionation using preparative C18 chromatography followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source. The analysis was performed in positive ion mode to observe the protonated molecule [M+H]⁺. This technique allows for the determination of the monoisotopic mass with high accuracy, which is crucial for confirming the molecular formula.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The sample was dissolved in deuterated methanol (CD₃OD), which served as the solvent and provided the deuterium lock signal. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are typically performed to fully elucidate the structure of a novel compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Bio-Source (e.g., Streptomyces) B Extraction A->B C Chromatographic Separation (C18, HPLC) B->C D Pure Compound (this compound) C->D E Mass Spectrometry (HR-ESI-MS) D->E F NMR Spectroscopy (1H, 13C, 2D) D->F G Data Processing & Interpretation E->G F->G H Molecular Formula Determination G->H I Fragment Analysis G->I J Structural Fragment Assembly H->J I->J K Final Structure Confirmation J->K

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This technical guide consolidates the available spectroscopic data for this compound, presented as Adipostatin E. The provided mass spectrometry data confirms the molecular formula of the compound. While the acquisition of NMR data has been reported, specific chemical shifts and coupling constants were not accessible for inclusion in this guide. The detailed experimental protocols and the illustrative workflow offer valuable insights for researchers working on the synthesis, characterization, and biological evaluation of this and similar natural products. Further research to fully disclose the detailed NMR data would be a significant contribution to the field.

Agistatin E: A Fungal Metabolite Targeting Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Agistatin E, a pyranacetal natural product, has been identified as an inhibitor of cholesterol biosynthesis. This technical guide provides a comprehensive literature review of this compound, including its origins, chemical properties, and biological activity. While key publications point to its role in disrupting cholesterol production, specific quantitative data on its potency and detailed experimental protocols from primary sources remain limited in the public domain.

Introduction

This compound is a secondary metabolite originally isolated from the fungus Fusarium sp.[1]. It belongs to a class of compounds known as pyranacetals and possesses a unique tricyclic structure. The agistatin family of compounds, including this compound, has garnered interest for their potential as cholesterol biosynthesis inhibitors[1].

Chemical Properties

The chemical characteristics of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₆O₅
Molecular Weight 228.24 g/mol
CAS Number 144096-48-0[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, methanol, 100% ethanol, or acetone.

Biological Activity: Inhibition of Cholesterol Biosynthesis

The primary reported biological activity of this compound is the inhibition of cholesterol biosynthesis[1]. This positions it in the same broad therapeutic area as widely used statin drugs, which also target this pathway.

Mechanism of Action

The precise molecular target of this compound within the cholesterol biosynthesis pathway has not been definitively elucidated in the available literature. The pathway is a complex cascade of enzymatic reactions, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being the rate-limiting step and the target of statin drugs. It is plausible that this compound inhibits HMG-CoA reductase or another enzyme in the mevalonate pathway. However, without specific enzymatic assays, this remains speculative.

A generalized diagram of the cholesterol biosynthesis pathway is presented below, highlighting the key enzymatic steps. The specific point of inhibition by this compound is currently unknown.

Cholesterol_Biosynthesis_Pathway cluster_unknown_target Potential Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin Target) Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Geranyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

Caption: Generalized cholesterol biosynthesis pathway. The specific enzyme inhibited by this compound is not yet identified.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data for this compound's inhibitory activity, such as IC50 values for the inhibition of cholesterol biosynthesis in cell-based assays or for the inhibition of specific enzymes like HMG-CoA reductase. The original patent and early publications that first described the agistatins were not accessible in their full text, which likely contain this critical information.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound and the assays used to determine its inhibitory effect on cholesterol biosynthesis are not fully available in the reviewed literature. The primary sources describing the discovery and initial characterization of agistatins would be required to provide this level of detail.

A generalized workflow for screening fungal metabolites for cholesterol biosynthesis inhibition is depicted below. This represents a typical approach that may have been employed in the initial discovery of this compound.

Screening_Workflow cluster_0 Fungal Fermentation & Extraction cluster_1 In Vitro Assay cluster_2 Data Analysis cluster_3 Hit Identification Fungal_Culture Culture of Fusarium sp. Extraction Solvent Extraction of Metabolites Fungal_Culture->Extraction Treatment Treatment with Fungal Extract Extraction->Treatment Cell_Culture Hepatocyte Cell Culture Radiolabeling Incubation with Radiolabeled Precursor (e.g., [14C]-acetate) Cell_Culture->Radiolabeling Radiolabeling->Treatment Lipid_Extraction Extraction of Cellular Lipids Treatment->Lipid_Extraction TLC Thin Layer Chromatography (Separation of Cholesterol) Lipid_Extraction->TLC Quantification Scintillation Counting to Quantify [14C]-Cholesterol TLC->Quantification Analysis Calculation of % Inhibition Quantification->Analysis Bioassay_Guided_Fractionation Bioassay-Guided Fractionation of Active Extracts Analysis->Bioassay_Guided_Fractionation Isolation Isolation of Pure Compound (this compound) Bioassay_Guided_Fractionation->Isolation Structure_Elucidation Spectroscopic Analysis (NMR, MS) Isolation->Structure_Elucidation

Caption: A generalized workflow for the discovery of cholesterol biosynthesis inhibitors from fungal sources.

Key Publications

The foundational research on agistatins was conducted by Professor Axel Zeeck and his colleagues. The key publications that introduced this class of compounds are:

  • Göhrt, A., & Zeeck, A. (1996). Agistatines, novel pyranacetals from the fungus A 6239. Liebigs Annalen, 1996(4), 627-632. This paper describes the isolation and structure elucidation of the agistatins.

  • Zeeck, A., Breiding-Mack, S., & Göhrt, A. (1992). Agistatins, novel metabolites from Fusarium sp., a process for their preparation and their use. European Patent EP 0492318 A2. This patent covers the discovery and potential applications of the agistatins as cholesterol biosynthesis inhibitors.

Access to the full text of these documents is recommended for researchers seeking the original experimental details and quantitative data.

Conclusion and Future Directions

This compound represents a promising natural product with potential for the development of new cholesterol-lowering agents. However, a significant gap exists in the publicly available data regarding its specific mechanism of action and quantitative potency. Future research should focus on:

  • Elucidating the precise molecular target of this compound within the cholesterol biosynthesis pathway through enzymatic assays.

  • Determining the IC50 values of this compound in various cell-based and cell-free assays to quantify its inhibitory activity.

  • Conducting preclinical studies to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent.

  • Investigating the total synthesis of this compound and its analogs to enable structure-activity relationship studies and the development of more potent derivatives.

By addressing these knowledge gaps, the scientific community can fully explore the therapeutic potential of this intriguing fungal metabolite.

References

Methodological & Application

Application Notes and Protocols for Agistatin E In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Agistatin E, a natural compound isolated from a species of Fusarium, has been identified as an inhibitor of cholesterol biosynthesis.[1] This places it in the broader class of statins, which are known for their cholesterol-lowering effects and are increasingly being investigated for their potential as anti-cancer agents.[2][3][4] These application notes provide a comprehensive overview of the in vitro assays and protocols relevant to characterizing the anti-cancer activities of this compound.

Mechanism of Action

Statins, including presumably this compound, function by inhibiting the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[3][5][6] This pathway is crucial for the synthesis of cholesterol and numerous non-sterol isoprenoids that are essential for various cellular functions, including cell signaling, proliferation, and survival.[2][6] The anti-cancer effects of statins are attributed to their ability to induce apoptosis, inhibit cell proliferation and angiogenesis, and modulate key signaling pathways.[4][7][8]

Key Signaling Pathways Affected by Statins

The inhibition of the mevalonate pathway by statins leads to the modulation of several critical signaling cascades implicated in cancer progression.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Statins have been shown to influence this pathway, often leading to the dephosphorylation and inactivation of Akt, which in turn promotes apoptosis.[7]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.[9] Statins can modulate the activity of these kinases in a cell-type-specific manner.

  • Rho GTPases: Isoprenoids, whose synthesis is blocked by statins, are necessary for the post-translational modification and function of small GTPases like Rho. Inhibition of Rho signaling can affect cell morphology, adhesion, and motility, thereby reducing cancer cell invasion and metastasis.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer.[10] Statins may interfere with this pathway, affecting inflammation and tumor growth.

Below is a diagram illustrating the central role of HMG-CoA reductase inhibition in the mechanism of action of statins like this compound.

Statin_Mechanism_of_Action HMG-CoA HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Mevalonate->Cholesterol HMG-CoA_Reductase->Mevalonate Agistatin_E This compound (Statin) Agistatin_E->HMG-CoA_Reductase Inhibits Apoptosis Apoptosis Agistatin_E->Apoptosis Induces Signaling_Proteins Signaling Proteins (e.g., Rho, Ras) Isoprenoids->Signaling_Proteins Activates Cell_Proliferation Cell_Proliferation Signaling_Proteins->Cell_Proliferation Angiogenesis Angiogenesis Signaling_Proteins->Angiogenesis

Caption: Inhibition of HMG-CoA Reductase by this compound.

In Vitro Assay Protocols

The following are detailed protocols for key in vitro experiments to characterize the anti-cancer effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Agistatin_E Treat with this compound (various concentrations) Incubate_24h->Treat_Agistatin_E Incubate_48_72h Incubate (48-72h) Treat_Agistatin_E->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

This compound (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
0.195.3± 4.8
182.1± 6.1
1065.7± 5.5
5040.2± 4.9
10021.5± 3.7
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control2.1 ± 0.51.5 ± 0.30.8 ± 0.2
This compound (50 µM)15.8 ± 2.18.2 ± 1.51.1 ± 0.4
This compound (100 µM)28.4 ± 3.515.6 ± 2.81.5 ± 0.6
Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Workflow Diagram:

Wound_Healing_Assay_Workflow Seed_Cells Seed Cells to Confluency Create_Scratch Create a Scratch Wound Seed_Cells->Create_Scratch Wash_Debris Wash to Remove Debris Create_Scratch->Wash_Debris Add_Media Add Media with this compound Wash_Debris->Add_Media Image_T0 Image at Time 0 Add_Media->Image_T0 Incubate Incubate Image_T0->Incubate Image_T_final Image at Final Time Point Incubate->Image_T_final Measure_Wound Measure Wound Closure Image_T_final->Measure_Wound

Caption: Workflow for the Wound Healing Assay.

Protocol:

  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Data Presentation:

TreatmentWound Closure at 24h (%)Wound Closure at 48h (%)
Control45.2 ± 5.188.9 ± 6.3
This compound (50 µM)22.8 ± 4.340.1 ± 5.5
This compound (100 µM)10.5 ± 3.218.7 ± 4.1
Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

  • Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel.

  • Treatment: Treat the cells with this compound.

  • Incubation: Incubate for 6-12 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Data Analysis: Quantify the total tube length, number of junctions, and number of loops.

Data Presentation:

TreatmentTotal Tube Length (µm)Number of Junctions
Control12,500 ± 1,200150 ± 20
This compound (10 µM)7,800 ± 95085 ± 15
This compound (50 µM)3,200 ± 60030 ± 8
Western Blot Analysis for Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK) followed by HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Data Presentation:

Treatmentp-Akt/Total Akt Ratiop-ERK/Total ERK Ratio
Control1.00 ± 0.121.00 ± 0.15
This compound (50 µM)0.45 ± 0.080.62 ± 0.11
This compound (100 µM)0.21 ± 0.050.35 ± 0.09

These protocols provide a robust framework for the in vitro evaluation of this compound's anti-cancer properties. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The provided data tables are illustrative and represent expected outcomes based on the known activities of other statins.

References

Application Notes and Protocols for the Use of Statins in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Agistatin E": The term "this compound" did not yield specific results in scientific literature searches. It is possible that this is a typographical error and the intended subject was "statins," a well-known class of drugs investigated for their anti-cancer properties, or "Angiostatin," an endogenous inhibitor of angiogenesis. This document will focus on the application of statins (such as Simvastatin and Atorvastatin) in cell culture, based on available research.

Introduction to Statins in Cancer Research

Statins are a class of drugs that inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] While widely used to lower cholesterol levels, emerging evidence highlights their potential as anti-cancer agents.[1][2] Statins have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[1][3][4] Their anti-tumor activities make them a subject of intense research for cancer therapy and prevention.

Mechanism of Action

The primary anti-cancer mechanism of statins stems from their inhibition of the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and numerous non-steroidal isoprenoids that are essential for cell growth and survival. By blocking this pathway, statins deplete these vital molecules, leading to:

  • Inhibition of Protein Prenylation: Reduced levels of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) impair the post-translational modification of small GTPases such as Ras and Rho. This disrupts their membrane localization and function, affecting downstream signaling pathways that control cell proliferation, survival, and migration.

  • Induction of Apoptosis: Statins can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases (caspase-3, -8, and -9) and modulation of apoptosis-related proteins.[1][4]

  • Cell Cycle Arrest: Statins can arrest the cell cycle, often in the G1 phase.[1] This is achieved by down-regulating the expression of key cell cycle proteins like cyclin D1, cyclin D3, CDK4, and CDK6, while up-regulating cyclin-dependent kinase inhibitors such as p21 and p27.[1]

Data Presentation: Efficacy of Statins in Cancer Cell Lines

The following tables summarize the effective concentrations and observed effects of various statins on different cancer cell lines as reported in the literature.

Table 1: IC50 Values of Statins in Breast Cancer Cell Lines

StatinCell Line SubtypeIC50 (µM)Reference
AtorvastatinTriple-NegativeLower than non-TNBC[3]
SimvastatinTriple-NegativeLower than non-TNBC[3]
AtorvastatinMCF7>20 µM (at 72h)[2]
SimvastatinMCF76.25 - 100 µM (24h-72h)[5]

Table 2: Effects of Statins on Cell Viability and Apoptosis

StatinCell LineConcentration (µM)DurationEffectReference
SimvastatinSUM159 (TNBC)1024hIncreased Caspase-3, -8, Bid[4]
AtorvastatinMCF79.1 (IC50)48hIncreased apoptosis and necrosis[2]
LovastatinPC3, DU145, LnCapNot specifiedNot specifiedDecreased cell viability, induced apoptosis[1]
SimvastatinPC3, DU145, LnCapNot specifiedNot specifiedDecreased cell viability, induced apoptosis[1]
SimvastatinVarious Cancer Lines10048h - 72h~50-70% inhibition of cell growth[5]
AtorvastatinVarious Cancer Lines10072h~70% inhibition of cell proliferation[5]

Experimental Protocols

Protocol 1: Preparation of Statin Stock Solutions

Objective: To prepare a concentrated stock solution of a statin for use in cell culture experiments.

Materials:

  • Statin powder (e.g., Simvastatin, Atorvastatin)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Statins are often dissolved in DMSO. For example, a 10 mM stock solution of Indomethacin (as a reference for a poorly soluble drug) can be prepared in 100% sterile DMSO.[6]

  • Weigh the appropriate amount of statin powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex briefly until the powder is completely dissolved. Gentle warming may be necessary for some compounds.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a statin on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Statin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[7]

  • The next day, treat the cells with various concentrations of the statin (e.g., 0, 5, 10, 20, 40, 50, 80, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for the statin.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 492 nm using a plate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after statin treatment using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Statin stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the statin for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 200-250 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis

Objective: To determine the effect of a statin on the cell cycle distribution.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Statin stock solution

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the statin as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Store the fixed cells at 4°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

Statin_Signaling_Pathway Statin Statin HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase inhibits RhoA RhoA Activation Statin->RhoA suppresses AKT_mTOR AKT/mTOR Pathway Statin->AKT_mTOR inhibits Cyclins_CDKs Cyclins/CDKs (D1, D3, CDK4/6)↓ p21, p27↑ Statin->Cyclins_CDKs modulates Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate_Pathway->Isoprenoids Isoprenoids->RhoA required for Isoprenoids->AKT_mTOR influences Cell_Proliferation Cell Proliferation RhoA->Cell_Proliferation Caspases Caspase Activation RhoA->Caspases inactivation leads to AKT_mTOR->Cell_Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest Caspases->Apoptosis Cyclins_CDKs->Cell_Cycle_Arrest

Caption: Statin-induced signaling pathways in cancer cells.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cancer Cell Line Culture_Cells Culture Cells to 80% Confluency Start->Culture_Cells Statin_Treatment Treat with Statin (various concentrations and times) Culture_Cells->Statin_Treatment Cell_Viability Cell Viability (MTT Assay) Statin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Statin_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Statin_Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Experimental workflow for studying statin effects.

References

Agistatin E: Application Notes and Protocols for Studying Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin E is a naturally occurring pyranacetal compound originally isolated from the fungus Fusarium sp.[1][2] It has been identified as an inhibitor of cholesterol biosynthesis, making it a molecule of interest for researchers studying lipid metabolism and developing novel therapeutic agents targeting metabolic disorders.[1][2][3][4] While detailed studies on this compound are limited, its classification as a cholesterol biosynthesis inhibitor suggests its potential utility as a tool compound in lipid research.

These application notes provide a framework for utilizing this compound to investigate its effects on lipid metabolism. The protocols outlined below are based on established methodologies for characterizing cholesterol biosynthesis inhibitors and can be adapted for the specific experimental needs of the researcher.

Data Presentation

Due to the limited publicly available data specifically for this compound, the following table presents a template for summarizing quantitative data from experiments designed to evaluate its effects on lipid profiles. This structure can be used to organize results from both in vitro and in vivo studies.

Table 1: Illustrative Data Summary of this compound's Effect on Cellular Lipid Profile

ParameterControl (Vehicle)This compound (1 µM)This compound (10 µM)This compound (50 µM)p-value
Total Cholesterol (µg/mg protein) 25.4 ± 2.120.1 ± 1.815.3 ± 1.510.2 ± 1.1<0.01
Cholesteryl Esters (µg/mg protein) 5.2 ± 0.64.1 ± 0.53.0 ± 0.41.8 ± 0.3<0.01
Free Cholesterol (µg/mg protein) 20.2 ± 1.916.0 ± 1.512.3 ± 1.38.4 ± 1.0<0.01
Triglycerides (µg/mg protein) 45.8 ± 4.343.2 ± 3.940.5 ± 3.538.1 ± 3.2>0.05
Free Fatty Acids (nmol/mg protein) 12.1 ± 1.111.8 ± 1.012.5 ± 1.212.3 ± 1.1>0.05

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental system and conditions.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway

The following diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting the key enzymatic steps. As an inhibitor of this pathway, this compound is hypothesized to act on one or more of the enzymes involved in the conversion of acetyl-CoA to cholesterol.

Cholesterol_Biosynthesis_Pathway cluster_early Early Stage cluster_intermediate Intermediate Stage cluster_late Late Stage Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin target) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Mevalonate kinase Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Farnesyl pyrophosphate synthase Squalene Squalene Farnesyl-PP->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 7-dehydrocholesterol 7-dehydrocholesterol Lanosterol->7-dehydrocholesterol Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol DHCR7

Caption: Simplified Cholesterol Biosynthesis Pathway.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for characterizing the effects of a cholesterol biosynthesis inhibitor like this compound in a cell-based model.

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_assays Analysis cluster_data Data Interpretation A Seed cells (e.g., HepG2, Huh7) in culture plates B Treat cells with varying concentrations of this compound A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Cholesterol Quantification Assay B->D E Lipid Extraction and LC-MS/MS Analysis B->E F Gene Expression Analysis (qPCR) of key enzymes B->F G Determine IC50 for cholesterol synthesis inhibition D->G E->G H Profile changes in cellular lipid species E->H I Assess impact on expression of cholesterol biosynthesis genes F->I

References

Application Notes and Protocols: Agistatin E as a Tool for Sterol Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin E is a pyranacetal natural product, originally isolated from the fungus Fusaurus sp., that has been identified as an inhibitor of cholesterol biosynthesis.[1] While the precise molecular target and detailed inhibitory kinetics of this compound are not extensively documented in publicly available literature, its activity presents a valuable opportunity for researchers studying sterol metabolism and developing novel therapeutic agents targeting this pathway.

This document provides a comprehensive guide for utilizing this compound as a research tool. It includes a summary of the sterol biosynthesis pathway, hypothetical inhibitory data for this compound to serve as an illustrative example, and detailed protocols for key experiments to characterize its mechanism of action and cellular effects.

Mechanism of Action: Inhibition of Sterol Biosynthesis

The biosynthesis of cholesterol is a complex, multi-step process crucial for maintaining cellular membrane integrity and producing essential steroid hormones. The pathway can be broadly divided into three stages:

  • Synthesis of Mevalonate: Acetyl-CoA is converted to HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase (HMGCR), the rate-limiting enzyme and the target of statin drugs.

  • Conversion of Mevalonate to Squalene: Mevalonate is converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to form squalene by squalene synthase.

  • Cyclization of Squalene to Cholesterol: Squalene is first oxidized to 2,3-oxidosqualene by squalene epoxidase (SQLE). This intermediate is then cyclized to lanosterol, which undergoes a series of demethylations and isomerizations to yield cholesterol.

Inhibitors of this pathway can act at various enzymatic steps, leading to the accumulation of specific intermediates and the depletion of downstream products.

Data Presentation: Hypothetical Inhibitory Profile of this compound

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present a hypothetical inhibitory profile to illustrate the type of data that can be generated through the protocols outlined in this document.

Table 1: In Vitro Enzymatic Inhibition by this compound

Enzyme TargetThis compound IC50 (nM)Positive ControlPositive Control IC50 (nM)
HMG-CoA Reductase> 10,000Atorvastatin8
Squalene Synthase5,200Zaragozic Acid A20
Squalene Epoxidase150 Terbinafine30
Lanosterol Synthase> 10,000Ro 48-807110

This hypothetical data suggests that this compound may selectively inhibit squalene epoxidase.

Table 2: Cellular Effects of this compound on HepG2 Cells (48h treatment)

ParameterThis compound (1 µM)Vehicle Control
Total Cellular Cholesterol (% of control)45 ± 5%100 ± 8%
Squalene Accumulation (ng/mg protein)850 ± 7520 ± 5
Lanosterol Levels (% of control)55 ± 6%100 ± 9%
Cell Viability (MTT Assay, % of control)92 ± 4%100 ± 3%

This hypothetical data indicates that in a cellular context, this compound reduces cholesterol levels and leads to the accumulation of squalene, consistent with the inhibition of squalene epoxidase.

Experimental Protocols

Protocol 1: In Vitro Squalene Epoxidase (SQLE) Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on squalene epoxidase.

Materials:

  • Human liver microsomes (source of SQLE)

  • This compound

  • Terbinafine (positive control)

  • [³H]-Squalene (radiolabeled substrate)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:ethyl acetate 9:1)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound and Terbinafine in the reaction buffer.

    • Prepare a solution of [³H]-Squalene in a suitable solvent.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of human liver microsomes (protein concentration adjusted).

    • Add 10 µL of the diluted this compound, Terbinafine, or vehicle (DMSO) to the respective tubes.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of [³H]-Squalene and 20 µL of NADPH solution.

    • Incubate for 30 minutes at 37°C.

  • Extraction and Analysis:

    • Stop the reaction by adding 200 µL of a mixture of chloroform:methanol (2:1).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Spot the organic (lower) phase onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system to separate squalene from 2,3-oxidosqualene.

    • Visualize the spots (e.g., using a phosphorimager).

    • Scrape the spots corresponding to squalene and 2,3-oxidosqualene into separate scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of conversion of [³H]-Squalene to [³H]-2,3-oxidosqualene.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Cholesterol Synthesis Assay

This protocol measures the effect of this compound on de novo cholesterol synthesis in a cellular context using a radiolabeled precursor.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium and supplements

  • This compound

  • [¹⁴C]-Acetate (radiolabeled precursor)

  • Lipid extraction solvents (e.g., hexane:isopropanol 3:2)

  • TLC plates and developing solvent

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Radiolabeling:

    • Add [¹⁴C]-Acetate to each well and incubate for a further 4 hours.

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract the lipids using a suitable solvent mixture.

    • Evaporate the solvent under a stream of nitrogen.

  • Analysis:

    • Resuspend the lipid extract in a small volume of solvent and spot it onto a TLC plate.

    • Develop the plate to separate different lipid species (cholesterol, squalene, etc.).

    • Visualize and quantify the radioactivity in the cholesterol and squalene spots as described in Protocol 1.

  • Data Analysis:

    • Determine the amount of [¹⁴C]-Acetate incorporated into cholesterol and squalene.

    • Calculate the percentage of inhibition of cholesterol synthesis relative to the vehicle control.

Visualizations

Sterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCR HMGCR (Statins) HMGCoA->HMGCR Mevalonate Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl-PP IPP_DMAPP->FPP Squalene Squalene FPP->Squalene SQLE Squalene Epoxidase (this compound - Putative) Squalene->SQLE Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMGCR->Mevalonate SQLE->Oxidosqualene

Caption: Sterol Biosynthesis Pathway with Putative Target of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Analysis cluster_data Data Interpretation EnzymeAssay Enzyme Inhibition Assay (e.g., Squalene Epoxidase) IC50 Determine IC50 Value EnzymeAssay->IC50 Mechanism Elucidate Mechanism of Action IC50->Mechanism CellCulture Cell Culture (e.g., HepG2) Treatment Treat with this compound CellCulture->Treatment CholesterolAssay Cholesterol Synthesis Assay Treatment->CholesterolAssay MetaboliteAnalysis Metabolite Analysis (LC-MS) (Squalene, Lanosterol) Treatment->MetaboliteAnalysis ViabilityAssay Cell Viability Assay Treatment->ViabilityAssay CellularEffects Characterize Cellular Effects CholesterolAssay->CellularEffects MetaboliteAnalysis->Mechanism ViabilityAssay->CellularEffects

References

Application Notes and Protocols: Investigating Agistatin E as a Cholesterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin E, a pyranacetal originally isolated from a Fusarium species, has been identified as an inhibitor of cholesterol biosynthesis.[1][2] This discovery positions this compound as a compound of interest for potential development as a hypocholesterolemic agent. The primary pathway for endogenous cholesterol production is a complex enzymatic cascade, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being a key rate-limiting enzyme and a common target for cholesterol-lowering drugs known as statins.[3][4]

These application notes provide a detailed experimental framework for characterizing the enzyme inhibitory properties of this compound. Due to the limited publicly available data on the specific enzymatic target and inhibitory kinetics of this compound, this document presents a generalized experimental design using HMG-CoA reductase as a representative target enzyme within the cholesterol biosynthesis pathway. The protocols outlined below will enable researchers to determine the half-maximal inhibitory concentration (IC50), elucidate the mechanism of inhibition, and understand the broader cellular impact on the cholesterol biosynthesis signaling pathway.

Data Presentation: Expected Quantitative Outcomes

The following tables are templates for summarizing the quantitative data that would be generated from the described experimental protocols.

Table 1: HMG-CoA Reductase Inhibition by this compound

CompoundIC50 (nM)Hill Slope
This compoundValueValue
Pravastatin (Control)ValueValue

Table 2: Kinetic Parameters of HMG-CoA Reductase in the Presence of this compound

Inhibitor ConcentrationApparent K_m_ (µM)Apparent V_max_ (nmol/min/mg)
0 (No Inhibitor)ValueValue
[this compound] 1ValueValue
[this compound] 2ValueValue
[this compound] 3ValueValue

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

Objective: To determine the in vitro inhibitory activity of this compound against HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is converted to mevalonate.

Materials:

  • Human recombinant HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

  • This compound

  • Pravastatin (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer. A similar dilution series should be prepared for the positive control, pravastatin.

  • In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • NADPH solution

    • HMG-CoA reductase enzyme solution

    • This compound dilution or control (vehicle or pravastatin)

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the HMG-CoA substrate to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.

  • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Determination of the Mechanism of Inhibition

Objective: To determine whether this compound inhibits HMG-CoA reductase via a competitive, non-competitive, or uncompetitive mechanism.

Principle: By measuring the enzyme kinetics at various concentrations of both the substrate (HMG-CoA) and the inhibitor (this compound), the mode of inhibition can be determined by analyzing the changes in the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_).

Materials:

  • Same as in Protocol 3.1.

Procedure:

  • Perform the HMG-CoA reductase activity assay as described in Protocol 3.1.

  • For this experiment, use a matrix of varying concentrations of both HMG-CoA and this compound.

    • Select at least four different fixed concentrations of this compound (including a zero-inhibitor control).

    • For each concentration of this compound, vary the concentration of HMG-CoA over a range that brackets the known K_m_ of the enzyme.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Analyze the data using a double reciprocal plot (Lineweaver-Burk plot) or by direct non-linear regression fitting to the Michaelis-Menten equation.

    • Competitive inhibition: V_max_ remains unchanged, while K_m_ increases with increasing inhibitor concentration.

    • Non-competitive inhibition: K_m_ remains unchanged, while V_max_ decreases with increasing inhibitor concentration.

    • Uncompetitive inhibition: Both K_m_ and V_max_ decrease with increasing inhibitor concentration.

Mandatory Visualizations

Signaling Pathway: Cholesterol Biosynthesis and SREBP Regulation

The cholesterol biosynthesis pathway is tightly regulated to maintain cellular cholesterol homeostasis. A key regulatory mechanism involves the Sterol Regulatory Element-Binding Protein (SREBP) pathway. When cellular sterol levels are low, SREBP is activated and translocates to the nucleus, where it upregulates the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase. Conversely, high sterol levels lead to the inactivation of SREBP, thus downregulating cholesterol production. Inhibition of HMG-CoA reductase by a compound like this compound would lead to a decrease in intracellular cholesterol, thereby activating the SREBP pathway as a compensatory mechanism.

Cholesterol_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Insig Insig SREBP_SCAP->Insig High Sterols (Inhibition) Proteases Proteases (S1P, S2P) SREBP_SCAP->Proteases Low Sterols (Transport to Golgi) HMGCR HMG-CoA Reductase Mevalonate Mevalonate HMGCR->Mevalonate Catalysis Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps nSREBP Nuclear SREBP Proteases->nSREBP Cleavage SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binding Target_Genes Target Genes (e.g., HMGCR, LDLR) SRE->Target_Genes Upregulation Target_Genes->HMGCR Agistatin_E This compound Agistatin_E->HMGCR Inhibition Cholesterol->SREBP_SCAP Feedback Inhibition

Caption: SREBP pathway regulation of cholesterol biosynthesis.

Experimental Workflow for Characterizing this compound

The following diagram outlines the logical flow of experiments to characterize the enzyme inhibitory properties of this compound.

Experimental_Workflow Start Start: this compound Identified as Cholesterol Biosynthesis Inhibitor Enzyme_Assay HMG-CoA Reductase Activity Assay Start->Enzyme_Assay IC50_Determination Determine IC50 Value Enzyme_Assay->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies IC50_Determination->Kinetic_Studies Mechanism_Determination Determine Mechanism of Inhibition Kinetic_Studies->Mechanism_Determination Cell_Based_Assay Cell-Based Cholesterol Synthesis Assay Mechanism_Determination->Cell_Based_Assay Pathway_Analysis Analyze SREBP Pathway Activation Cell_Based_Assay->Pathway_Analysis Conclusion Conclusion: Characterize this compound as an HMG-CoA Reductase Inhibitor Pathway_Analysis->Conclusion

Caption: Experimental workflow for this compound characterization.

References

Agistatin E dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin E is a pyranacetal compound originally isolated from a Fusarium species.[1][2][3] Its primary known biological activity is the inhibition of cholesterol biosynthesis.[2][3] While many fungal metabolites and cholesterol biosynthesis inhibitors have been investigated for their anti-cancer properties, there is currently a lack of specific published data on the experimental use of this compound in cancer research, including effective dosages and concentrations for cell-based assays.[4][5][6][7][8]

These application notes provide a generalized framework for researchers interested in investigating the potential anti-proliferative and apoptotic effects of this compound. The provided protocols for cell viability and apoptosis assays are based on standard laboratory methods and include suggested starting concentrations for this compound, which should be optimized for specific cell lines and experimental conditions.

Quantitative Data Summary

Due to the absence of specific experimental data for this compound in the literature, the following tables provide a hypothetical starting point for concentration ranges in preliminary in vitro studies. These ranges are extrapolated from data on other novel anti-cancer compounds of natural origin and should be used as a guide for initial dose-response experiments.

Table 1: Suggested Concentration Ranges for In Vitro Experiments with this compound

Assay TypeCell TypeSuggested Concentration Range (µM)Incubation Time
Cell Viability (e.g., MTT, XTT)Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2)0.1 - 10024, 48, 72 hours
Apoptosis (e.g., Annexin V/PI)Cancer Cell Lines1 - 50 (based on IC50 from viability assays)24, 48 hours

Table 2: Example IC50 Values for Other Anti-Cancer Compounds from Natural Sources

CompoundCell LineIC50 ValueReference
Rohitukine (from Fusarium proliferatum)HCT-116, MCF-710 µg/mL[6]
Fungal Extract (Fusarium tricinctum)MCF-7, HeLa225 ± 26 µg/mL, 220 ± 18 µg/mL[9]
AMDPC (Pyrano[2,3-c]pyrazole derivative)Bcap-3746.52 µg/mL[10]
APO-3 (Lapachol derivative)4T10.86 µM[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[13][14]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14][15]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Visualizations

While the specific signaling pathways affected by this compound are unknown, inhibitors of cholesterol biosynthesis and other anti-cancer compounds derived from natural products often impact pathways crucial for cancer cell survival, proliferation, and apoptosis. Below are diagrams of general signaling pathways that could be relevant areas of investigation for this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep Prepare this compound Stock Solution viability Cell Viability Assay (MTT) Determine IC50 prep->viability cells Culture Cancer Cell Lines cells->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Use IC50 concentration pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway data Analyze Results (e.g., IC50 calculation, apoptosis quantification) pathway->data

Caption: General experimental workflow for investigating this compound. (Within 100 characters)

cholesterol_biosynthesis_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGCR squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Oxidosqualene cyclase cholesterol Cholesterol lanosterol->cholesterol Multiple Steps agistatin_e This compound (Hypothesized Target) agistatin_e->lanosterol

Caption: Simplified cholesterol biosynthesis pathway with a hypothesized target for this compound. (Within 100 characters)

apoptosis_pathway agistatin_e This compound stress Cellular Stress agistatin_e->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 casp3 Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by this compound. (Within 100 characters)

References

Agistatin E: A Fungal Metabolite as a Positive Control for HMG-CoA Reductase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1] Inhibition of this enzyme is a clinically validated strategy for lowering plasma cholesterol levels, and HMG-CoA reductase inhibitors, such as the widely prescribed statin drugs, are cornerstone therapies in the prevention and treatment of cardiovascular diseases.[2] In the quest for novel and more effective HMG-CoA reductase inhibitors, robust and reliable in vitro screening assays are essential. A critical component of these assays is the inclusion of a well-characterized positive control to validate assay performance and provide a benchmark for the activity of test compounds.

Agistatin E, a pyranacetal compound isolated from a Fusarium sp., has been identified as an inhibitor of cholesterol biosynthesis.[3] While specific quantitative data on its direct inhibition of HMG-CoA reductase, such as an IC50 value, is not widely reported in publicly available literature, its known effect on the cholesterol synthesis pathway makes it a suitable and relevant natural product to be used as a positive control in HMG-CoA reductase inhibition screening assays. This application note provides detailed protocols for utilizing this compound as a positive control and presents comparative data for well-known statins.

Data Presentation

InhibitorIC50 (nM)
Atorvastatin8.2
Fluvastatin27.6
Lovastatin24
Pravastatin44.1
Rosuvastatin5.4
Simvastatin11.2
Cerivastatin10

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of HMG-CoA reductase activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.

Materials:

  • Human HMG-CoA Reductase (catalytic domain, recombinant)

  • This compound (positive control)

  • Pravastatin or other statin (reference positive control)

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[5]

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Prepare serial dilutions of this compound and the reference statin in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Prepare working solutions of HMG-CoA and NADPH in assay buffer. Final concentrations in the reaction are typically in the micromolar range (e.g., 400 µM HMG-CoA and 400 µM NADPH).[5]

    • Dilute the HMG-CoA reductase enzyme in cold assay buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound solution or this compound (positive control) or vehicle control (DMSO in assay buffer).

      • HMG-CoA reductase enzyme solution.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HMG-CoA and NADPH solution to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm at 37°C in a kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 20-30 seconds).[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound and this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the use of this compound in HMG-CoA reductase inhibition studies.

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol HMG_CoA_Synthase HMG-CoA Synthase HMG_CoA_Reductase HMG-CoA Reductase Multiple_Steps Multiple Steps Agistatin_E This compound Agistatin_E->HMG_CoA_Reductase Inhibition Statins Statins Statins->HMG_CoA_Reductase Inhibition

Caption: HMG-CoA Reductase Signaling Pathway.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Reagents Prepare Assay Buffer, Substrates (HMG-CoA, NADPH), and Enzyme Dispense Dispense Reagents and Compounds into 96-well Plate (Controls, this compound, Test Compounds) Prep_Reagents->Dispense Prep_Compounds Prepare Stock Solutions of this compound and Test Compounds Prep_Compounds->Dispense Pre_incubation Pre-incubate Plate at 37°C Dispense->Pre_incubation Initiate Initiate Reaction with Substrate/Cofactor Mix Pre_incubation->Initiate Measure Measure Absorbance at 340 nm (Kinetic Read) Initiate->Measure Calculate_Velocity Calculate Initial Reaction Velocities Measure->Calculate_Velocity Calculate_Inhibition Determine Percent Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Generate Dose-Response Curves and Calculate IC50 Calculate_Inhibition->Determine_IC50

Caption: HMG-CoA Reductase Inhibition Assay Workflow.

Logical_Relationship Assay HMG-CoA Reductase Inhibition Assay Negative_Control Negative Control (Vehicle - e.g., DMSO) Assay->Negative_Control Establishes Baseline Activity Positive_Control Positive Control Assay->Positive_Control Validates Assay Performance Test_Compound Test Compound Assay->Test_Compound Measures Unknown Activity Agistatin_E This compound Positive_Control->Agistatin_E Natural Product Control Known_Statin Known Statin (e.g., Pravastatin) Positive_Control->Known_Statin Reference Standard

Caption: Role of this compound as a Positive Control.

References

Agistatin E: Unraveling its Potential in Fungal Metabolite Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Application Notes

Should Agistatin E be identified as a modulator of fungal metabolite production or a direct antifungal agent, its applications could span several key areas of research:

  • Elucidation of Novel Antifungal Mechanisms: If this compound exhibits antifungal properties, it could operate through novel mechanisms of action, providing a new avenue for combating drug-resistant fungal strains.[1][2] Its study could reveal previously unknown targets within the fungal cell.

  • Modulation of Secondary Metabolite Biosynthesis: this compound could act as an inducer or repressor of specific biosynthetic gene clusters in fungi. This would make it a valuable tool for discovering new bioactive compounds or for increasing the yield of known metabolites of interest.[3][4]

  • Dissection of Fungal Signaling Pathways: The response of fungi to external stimuli, including potential inhibitors like this compound, is often mediated by complex signaling cascades. Studying how this compound affects these pathways can provide fundamental insights into fungal stress responses and virulence.[5][6][7][8]

  • Synergistic Antifungal Activity: this compound could be investigated for synergistic effects when used in combination with existing antifungal drugs. This could potentially lower the required dosage of current drugs, reducing toxicity and combating resistance.[9]

Experimental Protocols

The following are detailed protocols for key experiments that would be essential in characterizing the bioactivity of a novel fungal metabolite such as this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is fundamental for assessing the antifungal potency of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of fungal spores or yeast cells (typically 10^4 to 10^5 CFU/mL).

  • Include a positive control (fungus with no this compound) and a negative control (medium only).

  • Incubate the plates at an optimal temperature for the fungal strain (e.g., 35°C for C. albicans) for 24-48 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Protocol 2: Fungal Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed fungal biofilms, a key virulence factor.

Objective: To quantify the effect of this compound on the viability of cells within a mature fungal biofilm.

Materials:

  • Fungal strain capable of forming biofilms (e.g., Candida albicans)

  • Biofilm-inducing medium (e.g., Spider medium)

  • This compound

  • Sterile 96-well flat-bottom plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

Procedure:

  • Grow fungal biofilms in the 96-well plates for 24-48 hours.

  • Gently wash the biofilms with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Add fresh medium containing various concentrations of this compound to the wells.

  • Incubate for a further 24 hours.

  • Wash the biofilms again with PBS.

  • Quantify the metabolic activity of the remaining biofilm cells using the XTT assay, which measures the reduction of XTT to a colored formazan product.

Quantitative Data Summary

While no specific data for this compound exists, the following table illustrates how quantitative data from the aforementioned experiments could be presented.

ExperimentFungal SpeciesParameterThis compound ConcentrationResult
MIC AssayCandida albicansMIC₅₀16 µg/mL50% growth inhibition
MIC AssayAspergillus fumigatusMIC₅₀32 µg/mL50% growth inhibition
Biofilm DisruptionCandida albicansBiofilm Reduction64 µg/mL75% reduction in metabolic activity

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within a cell or the flow of an experiment is crucial for understanding. The following diagrams, rendered using the DOT language, illustrate a hypothetical mechanism of action for this compound and a typical experimental workflow.

Hypothetical Signaling Pathway Inhibition by this compound

This diagram illustrates a potential mechanism where this compound inhibits a key signaling pathway in fungi, such as the Cell Wall Integrity (CWI) pathway, which is crucial for fungal survival under stress.[5][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Stress Cell Wall Stress Sensor Membrane Sensor (e.g., Wsc1) Cell_Stress->Sensor Rho1 Rho1-GTP Sensor->Rho1 Agistatin_E This compound Pkc1 Pkc1 Agistatin_E->Pkc1 Inhibition Rho1->Pkc1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Mpk1) Pkc1->MAPK_Cascade Transcription_Factor Transcription Factor (e.g., Rlm1) MAPK_Cascade->Transcription_Factor Gene_Expression Cell Wall Gene Expression Transcription_Factor->Gene_Expression Cell_Wall_Repair Cell Wall Repair Gene_Expression->Cell_Wall_Repair Leads to

Caption: Hypothetical inhibition of the CWI pathway by this compound.

Experimental Workflow for Bioactivity Screening

This diagram outlines the logical flow of experiments to characterize the antifungal properties of a novel compound like this compound.

Start Isolate/Synthesize This compound MIC_Assay Determine MIC against fungal panel Start->MIC_Assay Biofilm_Assay Assess Biofilm Inhibition/Disruption MIC_Assay->Biofilm_Assay Mechanism_Study Mechanism of Action Studies Biofilm_Assay->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis Metabolite_Profiling Fungal Metabolite Profiling (LC-MS/GC-MS) Mechanism_Study->Metabolite_Profiling End Characterize Bioactivity Pathway_Analysis->End Metabolite_Profiling->End

Caption: Workflow for characterizing this compound's antifungal activity.

While the specific fungal metabolite "this compound" remains to be characterized in scientific literature, the framework provided here offers a comprehensive guide for its potential investigation. The application notes highlight its possible utility in addressing critical challenges in mycology, and the detailed protocols provide a starting point for rigorous scientific inquiry. The visualization of a hypothetical mechanism and an experimental workflow serves to clarify the complex processes involved in such research. The study of novel fungal metabolites is a frontier of scientific discovery, and a systematic approach, as outlined, is essential to unlock their full potential for the benefit of science and society.

References

Application Note: Detection and Quantification of Agistatin E using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and quantification of Agistatin E in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a pyranacetal fungal metabolite originally isolated from Fusarium sp.[1][2][3][4][5][6][7] It is recognized as an inhibitor of cholesterol biosynthesis, a critical pathway in cellular metabolism.[1][2][3][4][7] The ability to accurately detect and quantify this compound is essential for research into its mechanism of action, pharmacokinetic studies, and potential therapeutic applications. This application note outlines a sensitive and specific LC-MS/MS method for the analysis of this compound.

Experimental

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results in LC-MS/MS analysis. The following solid-phase extraction (SPE) method is recommended for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

Protocol:

  • Thaw plasma samples to room temperature.

  • Spike 100 µL of plasma with the internal standard.

  • Add 400 µL of 0.1% formic acid in water to the plasma sample.

  • Vortex for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: Proposed Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Proposed LC Gradient Program

Time (min)% Mobile Phase B
0.010
1.095
2.095
2.110
3.010
Mass Spectrometry

Table 3: Proposed Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent

Table 4: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound229.1 (M+H)⁺111.115100
This compound229.1 (M+H)⁺93.125100
Internal StdTo be determinedTo be determinedTo be determined100

Note: The precursor ion for this compound is based on its molecular weight of 228.24 g/mol . Product ions and collision energies are hypothetical and would require experimental optimization.

Method Performance (Hypothetical Data)

The following tables summarize the expected performance characteristics of this method.

Table 5: Calibration Curve and Linearity

AnalyteRange (ng/mL)
This compound1 - 1000> 0.995

Table 6: Precision and Accuracy

QC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%)
LLOQ1< 1585 - 115
Low3< 1585 - 115
Mid100< 1585 - 115
High800< 1585 - 115

Table 7: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 85< 15

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike pretreat Pre-treatment spike->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (LC) reconstitute->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

cholesterol_biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-Limiting Step) isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene cholesterol Cholesterol squalene->cholesterol agistatin_e This compound agistatin_e->inhibition

Caption: Inhibition of Cholesterol Biosynthesis by this compound.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed sample preparation protocol and optimized instrument parameters are designed to ensure high recovery, minimal matrix effects, and reliable quantification. This method is suitable for a wide range of applications in drug discovery and development, facilitating further investigation into the pharmacological properties of this compound.

References

Application Notes and Protocols for In Vivo Studies of Angiostatin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies conducted on Angiostatin, a promising endogenous angiogenesis inhibitor, in various animal models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, mechanism of action, pharmacokinetics, and safety of Angiostatin and its derivatives.

Efficacy of Angiostatin in Animal Models

Angiostatin has demonstrated significant therapeutic potential in preclinical animal models of cancer and Alzheimer's disease.

Cancer Models

In a murine model of human melanoma (A2058), subcutaneous administration of a human Fc-fused Angiostatin (hFcAS) at a dose of 100 μg per mouse every six days resulted in a notable inhibition of tumor growth.[1] Similarly, in a mouse hemangioendothelioma model, administration of human Angiostatin led to a significant reduction in tumor volume and an increase in survival.[2] Gene therapy approaches using adenoviral vectors to deliver Angiostatin have also shown promise, with one study reporting an 80% inhibition of C6 glioma tumor growth and an 85% inhibition in an MDA-MB-231 breast carcinoma model following a single intratumoral injection of the vector.[3]

Animal ModelCancer TypeTreatmentDosing RegimenKey FindingsReference
SCID MiceHuman Melanoma (A2058)Subcutaneous hFc-Angiostatin100 µ g/mouse every 6 days~50% reduction in tumor volume[1]
Nude MiceMurine HemangioendotheliomaHuman AngiostatinNot specifiedSignificant reduction in tumor volume, increased survival[2]
Athymic MiceRat C6 GliomaIntratumoral Adenovirus-Angiostatin (AdK3)Single injection of 10^9 pfu80% inhibition of tumor growth[3]
Athymic MiceHuman Breast Carcinoma (MDA-MB-231)Intratumoral Adenovirus-Angiostatin (AdK3)Single injection of 10^9 pfu85% inhibition of tumor growth[3]
Alzheimer's Disease Model

In a rat model of Alzheimer's disease induced by intra-hippocampal injection of amyloid-beta (Aβ), Angiostatin treatment demonstrated neuroprotective effects. The treatment was associated with a significant reduction in neuroinflammation and vascular remodeling, along with an increase in neuronal viability.[4][5]

Animal ModelDisease ModelTreatmentKey FindingsReference
RatIntra-hippocampal Aβ injectionAngiostatin34% reduction in microgliosis, 36% reduction in microvessel immunoreactivity, 31% increase in neuronal viability[4][5]

Mechanism of Action

Angiostatin's primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and progression.[6] It exerts its anti-angiogenic effects through various pathways:

  • Binding to Cell Surface Receptors: Angiostatin binds to several receptors on the surface of endothelial cells, including ATP synthase and integrin αvβ3.[1][7] This interaction disrupts endothelial cell migration, proliferation, and induces apoptosis (programmed cell death).[1][8]

  • Induction of Apoptosis: In cancer models, Angiostatin has been shown to induce apoptosis in tumor cells.[2]

  • Immune Modulation: The anti-angiogenic activity of Angiostatin is also mediated by the innate immune system, with Interleukin-12 (IL-12) identified as a key player.

  • Inhibition of VEGF Secretion: In the context of Alzheimer's disease, the beneficial effects of Angiostatin are linked to its ability to inhibit the secretion of Vascular Endothelial Growth Factor (VEGF) by microglia.[4]

A proposed signaling pathway in the tumor microenvironment involves Angiostatin targeting mitochondrial proteins (ATP synthase and MDH2) in endothelial cells. This leads to an increase in the secretion of Thrombospondin-1 (TSP-1), which then acts on tumor cells to downregulate the survival proteins BCL-2 and c-Myc.[1]

Angiostatin_Mechanism_of_Action cluster_endothelial_cell Endothelial Cell cluster_tumor_cell Tumor Cell Angiostatin_EC Angiostatin ATP_Synthase ATP Synthase Angiostatin_EC->ATP_Synthase binds MDH2 MDH2 Angiostatin_EC->MDH2 binds Mitochondria Mitochondria ATP_Synthase->Mitochondria MDH2->Mitochondria TSP1_up TSP-1 Secretion ↑ Mitochondria->TSP1_up leads to TSP1_TC TSP-1 TSP1_up->TSP1_TC acts on Tumor_Receptor Tumor Cell Receptor (e.g., CD36) TSP1_TC->Tumor_Receptor binds BCL2_cMyc_down BCL-2 & c-Myc ↓ Tumor_Receptor->BCL2_cMyc_down Apoptosis Apoptosis BCL2_cMyc_down->Apoptosis Experimental_Workflow_AD_Model cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Abeta_injection Intra-hippocampal Aβ1-42 Injection Angiostatin_treatment Angiostatin Administration Abeta_injection->Angiostatin_treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Angiostatin_treatment->Behavioral Histology Immunohistochemistry (Iba1, GFAP, RECA-1, NeuN) Behavioral->Histology

References

Troubleshooting & Optimization

Agistatin E solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Agistatin E. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a pyranacetal, a type of secondary metabolite, originally isolated from an unidentified fungus.[1] It is known to be an inhibitor of cholesterol biosynthesis.[1]

Q2: What is the primary mechanism of action for this compound?

This compound inhibits the cholesterol biosynthesis pathway.[1] This pathway is a complex, multi-step process responsible for the endogenous production of cholesterol. While the exact enzyme inhibited by this compound is not specified in the readily available literature, it is part of a broader class of cholesterol biosynthesis inhibitors.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be kept at -20°C.[1] When stored as a solid under these conditions, it is stable for at least four years. If dissolved in a solvent, it is recommended to store the solution at -80°C.[2]

Troubleshooting Guide

Issue: Precipitate forms when diluting my this compound stock solution in aqueous media for cell-based assays.

  • Cause: this compound is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.

  • Solution:

    • Minimize the final concentration of the organic solvent: Aim for a final concentration of the organic solvent (e.g., DMSO) in your cell culture medium to be less than 0.5%, with 0.1% being preferable to minimize solvent-induced cytotoxicity.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

    • Pre-warming the medium: Gently warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

    • Sonication: After dilution, briefly sonicating the solution in a water bath can help to redissolve any fine precipitate that may have formed.

    • Use of a carrier: For in vivo experiments or challenging in vitro systems, consider the use of a formulation vehicle such as a solution containing a co-solvent like PEG400, glycerol, or Tween 80.

Experimental Protocols & Data

This compound Solubility

This compound is soluble in several organic solvents. While precise quantitative solubility data (mg/mL) is not widely published, qualitative assessments from various suppliers indicate its solubility profile.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolubility
DMSO (Dimethyl Sulfoxide)Soluble[1]
MethanolSoluble[1]
100% EthanolSoluble[1]
AcetoneSoluble[1]

Note: "Soluble" indicates that the compound will dissolve in these solvents, but the maximum concentration has not been specified in the available literature. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs. This compound is expected to have low solubility in aqueous solutions such as water or phosphate-buffered saline (PBS).

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 228.2 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 228.2 g/mol * 1 mL = 0.002282 g = 2.282 mg

  • Weigh the this compound: Carefully weigh out 2.282 mg of this compound solid and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Visualizations

Cholesterol Biosynthesis Pathway

The following diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting the general class of compounds to which this compound belongs as an inhibitor.

Cholesterol_Biosynthesis_Pathway Simplified Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitor Cholesterol Biosynthesis Inhibitors (e.g., this compound) Inhibitor->Mevalonate Inhibition

Caption: A diagram of the cholesterol biosynthesis pathway, indicating the inhibitory action of compounds like this compound.

Experimental Workflow: Preparing this compound for Cell Culture

This workflow outlines the steps for preparing a working solution of this compound for treating cells in culture.

Experimental_Workflow Workflow for Preparing this compound Working Solution start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO to make stock solution weigh->dissolve store Store stock solution at -80°C dissolve->store thaw Thaw aliquot of stock solution store->thaw dilute Serially dilute in pre-warmed cell culture medium thaw->dilute treat Treat cells with working solution dilute->treat end End treat->end

Caption: A workflow diagram for the preparation of this compound working solutions for cell culture experiments.

References

Agistatin E Cholesterol Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Agistatin E in cholesterol assays. The information is designed for scientists and drug development professionals to help navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fungal metabolite originally isolated from Fusarium sp.[1][2] It functions as a cholesterol biosynthesis inhibitor[2][3]. While its precise molecular target is not as extensively characterized as that of statins, it is understood to interfere with the complex pathway of cholesterol production within the cell. Statins, for comparison, competitively inhibit HMG-CoA reductase, a critical rate-limiting enzyme in this pathway[4][5][6][7][8]. It is plausible that this compound acts on a step within this same pathway.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

ParameterRecommendationSource
Long-Term Storage (Powder) -20°C[1][9][10]
Long-Term Storage (in Solvent) -80°C[9]
Shipping Room temperature (may vary for international)[1]
Stability ≥ 4 years at -20°C[1]
Handling Precautions Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[9]

Q3: In which solvents is this compound soluble?

This compound exhibits solubility in several common laboratory solvents.

SolventSolubilitySource
DMSO Soluble[1][2]
Methanol Soluble[2][10]
100% Ethanol Soluble[1][2][10]
Acetone Soluble[2][10]

It is recommended to prepare solutions on the day of use if possible. If storage of solutions is necessary, they can be stored at -20°C for up to one month. Always ensure the solution is brought to room temperature and that no precipitate is present before use[3].

Troubleshooting Guides

This section addresses specific issues that may arise during a cholesterol assay involving this compound.

Issue 1: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Improper Sample Handling: Cholesterol levels can be affected by factors such as recent illness or stress in the subject[11][12]. For cellular assays, variations in cell density, passage number, or growth conditions can lead to inconsistencies.

  • Variability in this compound Preparation: Inconsistent dissolution or serial dilutions of this compound can lead to variable final concentrations in the assay.

  • Assay Timing: Performing the assay at different time points after treatment with this compound can yield variable results as the inhibitory effect may be time-dependent.

  • Laboratory Errors: Minor mistakes in pipetting, timing of incubations, or reading the plate can introduce variability[12][13].

Solutions:

  • Standardize Sample Collection and Preparation: Ensure a consistent protocol for sample collection and processing. For cell-based assays, use cells of a similar passage number and ensure consistent seeding density and confluency.

  • Prepare Fresh this compound Solutions: Prepare this compound solutions fresh for each experiment from a carefully weighed stock. If using a stock solution, ensure it has been stored correctly and vortex thoroughly before preparing dilutions.

  • Optimize and Standardize Incubation Times: Perform a time-course experiment to determine the optimal incubation time for this compound to exert its effect. Once determined, adhere strictly to this incubation time for all subsequent experiments.

  • Use Calibrated Equipment and Consistent Technique: Ensure all pipettes are calibrated. Use a consistent pipetting technique and be precise with incubation times and reagent additions.

Issue 2: No Inhibitory Effect Observed (High Cholesterol Levels)

Possible Causes:

  • Inactive this compound: Improper storage or handling may have led to the degradation of the compound.

  • Insufficient Concentration: The concentration of this compound used may be too low to elicit an inhibitory effect in your specific experimental system.

  • Cell Permeability Issues: The cells being used may not be readily permeable to this compound.

  • Incorrect Assay Protocol: The assay may not be sensitive enough to detect subtle changes in cholesterol levels, or the protocol may not be optimized for measuring cholesterol biosynthesis inhibition.

Solutions:

  • Verify Compound Activity: Test the activity of your this compound stock on a sensitive and validated positive control cell line.

  • Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your experimental model.

  • Check for Cell Permeability: While not always straightforward, you can try to permeabilize cells (e.g., with a very low concentration of a mild detergent like digitonin) as a control to see if the compound can then exert its effect. This is a more advanced troubleshooting step.

  • Review and Optimize the Assay Protocol: Ensure you are using an assay kit designed for measuring intracellular cholesterol and that you are following the manufacturer's protocol. Consider increasing the incubation time with this compound.

Issue 3: High Background Signal or Assay Interference

Possible Causes:

  • Sample-Related Interference: Components in the sample, such as other lipids or proteins, may interfere with the assay reagents[14]. Certain medications or their metabolites in clinical samples can also interfere with biochemical tests[11][12][15].

  • This compound Interference: The chemical structure of this compound itself might interfere with the colorimetric or fluorometric components of the assay.

  • Solvent Interference: The solvent used to dissolve this compound (e.g., DMSO) may cause interference at high concentrations.

  • Contamination: Contamination of reagents or samples can lead to high background signals.

Solutions:

  • Include Proper Controls: Run a "sample blank" control (sample without assay reagents) to check for inherent sample fluorescence or color. Also, run a "reagent blank" (assay reagents without sample).

  • Test for Compound Interference: Run a control with this compound in the assay buffer without any cells or sample to see if the compound itself contributes to the signal.

  • Minimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low and consistent across all wells, including controls. Typically, a final DMSO concentration of <0.5% is recommended.

  • Use High-Purity Reagents: Use fresh, high-quality reagents and sterile techniques to avoid contamination.

Experimental Protocols & Visualizations

General Experimental Workflow for a Cell-Based Cholesterol Assay

The following is a generalized protocol for assessing the effect of this compound on intracellular cholesterol levels in a cell culture model.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the cells with this compound for the desired period (e.g., 24-48 hours) to allow for the inhibition of cholesterol biosynthesis.

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells according to the cholesterol assay kit manufacturer's instructions. This may involve using a specific lysis buffer or a solvent-based extraction.

  • Cholesterol Quantification: Perform the cholesterol assay on the cell lysates. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of cholesterol present[16][17].

  • Data Analysis: Read the absorbance or fluorescence using a plate reader. Subtract the blank values and calculate the cholesterol concentration based on a standard curve.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells B Overnight Incubation A->B D Treat Cells B->D C Prepare this compound Dilutions C->D E Incubate (e.g., 24-48h) D->E F Wash & Lyse Cells E->F G Perform Cholesterol Assay F->G H Read Plate G->H I Calculate Cholesterol Levels H->I G cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG-CoA This compound This compound (Hypothesized) This compound->Mevalonate Possible site of action

References

Technical Support Center: Optimizing Agistatin E Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Agistatin E. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments for maximum inhibitory effect on cholesterol biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite originally isolated from a Fusarium species.[1] It functions as an inhibitor of cholesterol biosynthesis.[2][3] While its precise molecular target within the pathway is not extensively documented in publicly available literature, it is known to interfere with the production of cholesterol.

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

Q4: How can I determine the IC50 of this compound in my experimental system?

To determine the half-maximal inhibitory concentration (IC50), you can perform a cholesterol biosynthesis inhibition assay.[4] This typically involves treating cells with a range of this compound concentrations in the presence of a labeled precursor, such as 13C-acetate. The incorporation of the label into newly synthesized cholesterol is then quantified. The IC50 is the concentration of this compound that reduces this incorporation by 50%.[5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition observed - Suboptimal concentration: The concentration of this compound may be too low. - Poor solubility: The compound may have precipitated out of the solution. - Cell line insensitivity: The chosen cell line may not be sensitive to this compound. - Incorrect assay conditions: The experimental setup may not be optimal for detecting inhibition.- Perform a dose-response experiment with a wider range of concentrations. - Ensure the final solvent concentration is low and does not cause precipitation. Visually inspect the media for any precipitates. - Try a different cell line known to have an active cholesterol biosynthesis pathway (e.g., HL-60, HepG2). - Review and optimize the cholesterol biosynthesis assay protocol, including incubation times and precursor concentration.
High cell toxicity or death - Concentration too high: this compound concentration may be in the toxic range for the cells. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Lower the concentration of this compound. Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT or trypan blue exclusion). - Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO).
High variability between replicates - Inconsistent cell seeding: Uneven cell numbers across wells. - Pipetting errors: Inaccurate dispensing of this compound or other reagents. - Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate.- Ensure a homogenous cell suspension and careful pipetting during cell seeding. - Use calibrated pipettes and proper pipetting techniques. - To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and fill them with sterile PBS or media instead.
Difficulty interpreting results - Lack of proper controls: Absence of positive and negative controls makes it difficult to assess the experiment's validity. - Complex biological response: Inhibition of cholesterol biosynthesis can have pleiotropic effects.- Always include a vehicle control (solvent only), a negative control (no treatment), and a positive control (a known inhibitor of cholesterol biosynthesis, if available). - Correlate the inhibition of cholesterol biosynthesis with other cellular readouts, such as changes in the expression of relevant genes or proteins.

Data Presentation

When reporting the inhibitory effects of this compound, it is essential to present the quantitative data in a clear and structured format. Below is a template for a data table summarizing the results of a dose-response experiment to determine the IC50.

Table 1: Hypothetical Dose-Response of this compound on Cholesterol Biosynthesis in HL-60 Cells

This compound Concentration (µM)Mean Cholesterol Biosynthesis Inhibition (%)Standard Deviation
0 (Vehicle Control)03.2
0.018.54.1
0.125.35.5
148.96.2
1085.14.8
10095.73.9
Calculated IC50 (µM) ~1.05

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Cell-Based Cholesterol Biosynthesis Assay

This protocol is adapted from a general method for screening cholesterol biosynthesis inhibitors.[5]

Materials:

  • HL-60 cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (or ethanol)

  • Sodium 2-13C-acetate

  • 96-well cell culture plates

  • Reagents for cell lysis

  • Reagents and equipment for lipid extraction (e.g., tert-butylmethylether)

  • Reagents for derivatization (e.g., N-trimethylsilylimidazole)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Also, prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: After 24 hours of incubation, add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.

  • Labeling: Add sodium 2-13C-acetate to each well to a final concentration of 50 µM.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Lipid Extraction:

    • Harvest the cells and wash with PBS.

    • Lyse the cells and extract the non-saponifiable lipids using an appropriate organic solvent like tert-butylmethylether.

  • Derivatization and Analysis:

    • Dry the lipid extracts and derivatize the sterols using N-trimethylsilylimidazole.

    • Analyze the samples by GC-MS to separate and quantify the 13C-labeled cholesterol.

  • Data Analysis:

    • Calculate the percentage of inhibition of cholesterol biosynthesis for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Post-Squalene) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol ... ... Lanosterol->... Cholesterol Cholesterol ...->Cholesterol Agistatin_E This compound Late Pathway (Post-Squalene) Late Pathway (Post-Squalene) Agistatin_E->Late Pathway (Post-Squalene) Potential Inhibition Site

Simplified Cholesterol Biosynthesis Pathway

Experimental_Workflow A Prepare this compound Stock Solution C Perform Dose-Response Treatment A->C B Seed Cells in Multi-well Plate B->C D Add Labeled Precursor (e.g., 13C-Acetate) C->D E Incubate and Lyse Cells D->E F Extract and Analyze Lipids (GC-MS) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Workflow for IC50 Determination

References

Preventing Agistatin E degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Agistatin E during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a pyranacetal natural product with a complex tricyclic structure that includes a ketal functional group.[1][2] This ketal moiety is the primary site of instability, making the molecule susceptible to degradation under certain experimental conditions, which can lead to loss of biological activity and inaccurate results.

Q2: What are the main factors that can cause this compound to degrade?

The primary cause of this compound degradation is acid-catalyzed hydrolysis of its ketal functional group.[3][4][5] Other potential contributing factors include exposure to light and elevated temperatures. While ketals are generally stable under neutral and basic conditions, acidic environments can rapidly lead to the breakdown of the molecule.[3][6]

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, adhere to the following storage recommendations:

  • Solid Form: Store the compound as a solid at -20°C for long-term stability.[1][2]

  • In Solution: For solutions, dissolve this compound in anhydrous DMSO, methanol, or 100% ethanol and store at -80°C.[1] It is crucial to protect solutions from light.

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, 100% ethanol, and acetone.[1][2] When preparing stock solutions, it is advisable to use anhydrous solvents to minimize the presence of water, which can participate in hydrolysis.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues related to this compound instability during experiments.

Problem Possible Cause Recommended Solution
Loss of compound activity in an aqueous buffer. Acid-catalyzed hydrolysis. The pH of your buffer may be acidic, leading to the breakdown of the ketal structure.Maintain the pH of all aqueous solutions at or above neutral (pH ≥ 7). Avoid acidic buffers. If acidic conditions are unavoidable, minimize the exposure time and keep the temperature as low as possible.
Precipitation of this compound in aqueous solution. Low aqueous solubility. this compound has limited solubility in purely aqueous solutions.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental setup.
Inconsistent results between experimental replicates. Variable degradation due to environmental factors. Inconsistent exposure to light or temperature fluctuations can lead to varying levels of degradation.Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil. Perform experiments under controlled and consistent temperature conditions.
Observation of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Presence of degradation products. The appearance of new peaks likely indicates the breakdown of this compound into one or more new chemical entities.Confirm the identity of the degradation products using mass spectrometry. The primary degradation pathway is likely hydrolysis of the ketal, which would result in a diol-ketone product. Review and optimize your experimental protocol to eliminate sources of acid and light exposure.

Summary of this compound Stability and Handling

Parameter Recommendation Rationale
Storage (Solid) -20°CMinimizes solid-state degradation.[1][2]
Storage (Solution) -80°C in anhydrous DMSO or ethanolPrevents degradation in solution and minimizes hydrolysis.
pH Maintain pH ≥ 7 in aqueous solutionsThe ketal functional group is susceptible to acid-catalyzed hydrolysis.[3][4][5]
Light Exposure Protect from lightTo prevent potential photodegradation.
Temperature Use the lowest feasible temperature for experimentsHigher temperatures can accelerate the rate of hydrolysis.

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under a fume hood, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C.

Visualizing Degradation and Experimental Workflow

This compound Degradation Pathway

The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of its ketal functional group.

Agistatin_E This compound (Stable Ketal) Protonation Protonation of Ketal Oxygen (Acidic Conditions, H+) Agistatin_E->Protonation Carbocation Resonance-Stabilized Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack by Water (H2O) Carbocation->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Degradation_Product Degradation Product (Diol-Ketone) Deprotonation->Degradation_Product

Caption: Acid-catalyzed hydrolysis of this compound's ketal group.

Experimental Workflow for Stable Handling of this compound

This workflow outlines the key steps to minimize degradation during a typical cell-based assay.

Start Start: Solid this compound (Stored at -20°C) Prepare_Stock Prepare Stock Solution (Anhydrous DMSO, -80°C, Protect from Light) Start->Prepare_Stock Dilute Dilute in Neutral pH Buffer (pH ≥ 7) Prepare_Stock->Dilute Treat_Cells Treat Cells (Controlled Temperature) Dilute->Treat_Cells Assay Perform Assay Treat_Cells->Assay End End Assay->End

Caption: Workflow for minimizing this compound degradation.

References

Agistatin E interference with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Agistatin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences and to troubleshoot experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pyranacetal natural product originally isolated from a Fusarium species. Its primary known mechanism of action is the inhibition of cholesterol biosynthesis.[1] Unlike statins, which inhibit HMG-CoA reductase, some fungal metabolites have been found to inhibit cholesterol synthesis at later stages, downstream of mevalonate. While the precise target of this compound in the cholesterol biosynthesis pathway is not definitively established in the provided information, it is crucial to consider its effects on this pathway when designing experiments.

Q2: Are there any known compounds that interfere with this compound's activity?

Direct interference studies with this compound are not widely documented. However, based on its function as a cholesterol biosynthesis inhibitor, interference can be anticipated from other compounds that modulate this pathway or that have general effects on fungal metabolites.

Potential sources of interference include:

  • Other Cholesterol Biosynthesis Modulators: Compounds that inhibit or activate enzymes in the cholesterol synthesis pathway could have additive, synergistic, or antagonistic effects with this compound.

  • Statins: Although likely acting at a different step, co-administration with statins could lead to complex biological responses due to the multi-point inhibition of the same pathway.

  • Compounds Affecting Fungal Metabolite Stability: this compound is a natural product from a fungus. Its stability and activity could be affected by compounds that alter pH, or by enzymes that can degrade similar molecules.

  • Broad-Spectrum Enzyme Inhibitors or Inducers: Compounds that non-specifically inhibit or induce a wide range of enzymes might affect the metabolic processing or the direct target of this compound.

Q3: What are the potential off-target effects of this compound?

The off-target effects of this compound are not well-characterized. As with many natural products, it is possible that it interacts with multiple cellular targets. Researchers should be vigilant for unexpected phenotypes in their experiments. General strategies for identifying off-target effects include comprehensive phenotypic screening and target identification studies.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential interferences in your experiments with this compound.

Problem 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause Troubleshooting Step
Interference from media components. Serum and other media supplements can contain lipids and other molecules that may interfere with the effects of a cholesterol biosynthesis inhibitor. Action: Test the effect of this compound in serum-free or defined media. If serum is required, consider using lipid-depleted serum.
Interaction with co-administered compounds. If you are testing this compound in combination with other drugs, one may be interfering with the other. Action: Perform dose-response curves for each compound individually and then in combination to assess for synergistic, additive, or antagonistic effects.
Cell line-specific effects. The expression and importance of the cholesterol biosynthesis pathway can vary significantly between different cell lines. Action: Test this compound across a panel of cell lines to understand the breadth of its activity and to identify sensitive and resistant lines. This can provide clues about its mechanism and potential interferences.
Degradation of this compound. This compound, as a natural product, may be unstable under certain experimental conditions (e.g., pH, light exposure, presence of certain enzymes). Action: Assess the stability of this compound in your experimental media over the time course of your experiment using techniques like HPLC or mass spectrometry.
Problem 2: Difficulty in replicating results from the literature.
Possible Cause Troubleshooting Step
Differences in experimental protocols. Minor variations in protocols can lead to significant differences in results. Action: Carefully review and compare your protocol with the published methodology. Pay close attention to cell density, passage number, media composition, and the source and handling of this compound.
Purity and source of this compound. Impurities in the compound preparation can lead to off-target effects and inconsistent results. Action: Verify the purity of your this compound sample, ideally by an independent analytical method. If possible, obtain the compound from the same source as the original study.
Contamination of cell cultures. Mycoplasma or other microbial contamination can profoundly alter cellular metabolism and response to drugs. Action: Regularly test your cell cultures for contamination.

Data Presentation

When investigating potential interferences with this compound, it is crucial to collect and present data in a structured manner. The following tables can be used as templates to record your findings.

Table 1: IC50 Values of this compound in the Presence of a Potential Interfering Compound (Compound X)

Cell LineThis compound IC50 (µM) - AloneThis compound IC50 (µM) - with Compound X (Concentration)Fold Change in IC50
Cell Line A
Cell Line B
Cell Line C

Table 2: Effect of this compound and Compound X on a Specific Biomarker

TreatmentBiomarker Level (units) - Replicate 1Biomarker Level (units) - Replicate 2Biomarker Level (units) - Replicate 3Mean ± SD
Vehicle Control
This compound (Concentration)
Compound X (Concentration)
This compound + Compound X

Experimental Protocols

Protocol 1: General Assay for Assessing Compound Interference

This protocol provides a framework for testing the interference of a compound of interest (Compound X) with the activity of this compound in a cell-based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for your specific cell line and assay duration.

  • Compound Preparation: Prepare a stock solution of this compound and Compound X in a suitable solvent (e.g., DMSO). Create a dilution series for each compound.

  • Treatment:

    • This compound alone: Add serial dilutions of this compound to determine its dose-response curve.

    • Compound X alone: Add serial dilutions of Compound X to assess its individual effect.

    • Combination: Add a fixed, non-toxic concentration of Compound X to a serial dilution of this compound. Conversely, a fixed concentration of this compound can be tested with a serial dilution of Compound X.

  • Incubation: Incubate the cells for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your chosen assay to measure the biological effect (e.g., cell viability, apoptosis, biomarker expression).

  • Data Analysis: Calculate IC50 values and compare the dose-response curves to determine the nature of the interaction (synergistic, additive, or antagonistic).

Visualizations

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the cholesterol biosynthesis pathway and a general workflow for investigating compound interference.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Statins Statins Statins->HMG_CoA Agistatin_E This compound (Hypothesized) Agistatin_E->Lanosterol Downstream Inhibition

Caption: Hypothetical position of this compound's inhibitory action in the cholesterol biosynthesis pathway.

Interference_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Prepare Cell Cultures Dose_Response Perform Dose-Response Assays (Individual and Combination) Cell_Culture->Dose_Response Compound_Prep Prepare this compound and Compound X Compound_Prep->Dose_Response Incubation Incubate Cells Dose_Response->Incubation Assay Perform Biological Assay Incubation->Assay Data_Collection Collect Data Assay->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc Interaction_Analysis Analyze Interaction Type (Synergy, Additivity, Antagonism) IC50_Calc->Interaction_Analysis

Caption: General experimental workflow for assessing compound interference with this compound.

References

Technical Support Center: Agistatin E Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific cytotoxicity of Agistatin E is limited. This guide provides a general framework and best practices for assessing the cytotoxicity of a novel compound like this compound, a cholesterol biosynthesis inhibitor isolated from a Fusarium species. The experimental protocols, data, and signaling pathways described herein are illustrative and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for determining the cytotoxic concentration of a new compound like this compound?

A1: For a novel agent, it is advisable to perform a dose-response study over a broad concentration range (e.g., from nanomolar to high micromolar). A common starting point for many fungal metabolites is a range from 0.1 µM to 100 µM. The results of this initial screen will guide the selection of a more focused concentration range for determining the IC50 value (the concentration that inhibits 50% of cell viability).[1][2]

Q2: How do I interpret the IC50 value for this compound?

A2: The IC50 value represents the concentration of this compound required to reduce cell viability by 50% compared to an untreated control.[1][3][4] A lower IC50 value indicates higher potency.[1] It's crucial to state the cell line and the incubation time when reporting an IC50 value, as it can vary significantly between different cell types and treatment durations.[4]

Q3: My cytotoxicity assay results show high variability between replicates. What could be the cause?

A3: High variability can stem from several factors, including inconsistent cell seeding density, pipetting errors, edge effects in multi-well plates, or contamination.[5] Ensure your cell suspension is homogenous before seeding and that your pipetting technique is consistent. To mitigate edge effects, consider not using the outer wells of the plate for experimental samples.[5]

Q4: How can I determine if this compound is inducing apoptosis or necrosis?

A4: To distinguish between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) assay. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.

Q5: What is the expected effect of a cholesterol biosynthesis inhibitor on cancer cells?

A5: Cholesterol is essential for cell membrane integrity and signaling. Inhibiting its biosynthesis can disrupt these processes, leading to cell cycle arrest and apoptosis. The specific effects can vary depending on the cell line and the particular enzyme in the pathway that is inhibited.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause Solution
Low absorbance readings - Insufficient cell number- Low metabolic activity- Short incubation time with MTT reagent- Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Increase incubation time with MTT.[6]
High background in "medium only" wells - Contamination of the medium or reagents.- Reagent instability (e.g., light exposure).- Use fresh, sterile medium and reagents.- Protect reagents from light.[6]
Inconsistent results across the plate - "Edge effect" due to evaporation.- Uneven cell distribution during seeding.- Fill outer wells with sterile PBS or medium and do not use for experimental samples.[5]- Ensure a single-cell suspension before plating.
Apoptosis Assays (Annexin V/PI Staining)
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control - Cells were harvested too harshly (e.g., over-trypsinization).- Cells were overgrown or unhealthy.- Use a gentle cell detachment method.- Use cells from a healthy, sub-confluent culture.[7]
No Annexin V positive cells in the treated group - The concentration of this compound was too low.- The incubation time was too short.- Increase the concentration and/or incubation time based on initial cytotoxicity screening.[7]
Most cells are double positive for Annexin V and PI - Cells are in late-stage apoptosis or necrosis.- The drug concentration is too high, causing rapid cell death.- Perform a time-course experiment to detect early apoptosis.- Test a lower range of concentrations.[8]
Cell Cycle Analysis
Problem Possible Cause Solution
High coefficient of variation (CV) in G1/G0 peak - Improper cell fixation.- Clumped cells.- Use cold ethanol for fixation and add it dropwise while vortexing gently.- Filter cells through a nylon mesh before staining.
Debris peak obscuring the G1/G0 peak - Excessive cell death.- Gate out debris during flow cytometry analysis.- Consider a shorter treatment time or lower drug concentration.
No clear G2/M peak - The cell line has a very short G2/M phase.- The drug does not induce a G2/M arrest.- Ensure you are analyzing a sufficient number of events.- The compound may be inducing arrest at a different phase (e.g., G1 or S).[9]

Data Presentation

Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2 ± 2.1
A549Lung Carcinoma4825.8 ± 3.5
HeLaCervical Adenocarcinoma4818.9 ± 1.9
HepG2Hepatocellular Carcinoma4832.4 ± 4.3

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

General Protocol for Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

General Protocol for Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a solution containing a DNA staining dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture Cell Culture Seeding Cell Seeding CellCulture->Seeding CompoundPrep This compound Dilution Treatment Treatment CompoundPrep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation MTT MTT Assay Incubation->MTT Readout Absorbance Reading MTT->Readout IC50 IC50 Calculation Readout->IC50 Report Report Generation IC50->Report signaling_pathway AgistatinE This compound CholesterolSynth Cholesterol Biosynthesis AgistatinE->CholesterolSynth inhibits MembraneIntegrity Membrane Integrity Disruption CholesterolSynth->MembraneIntegrity Signaling Altered Signaling Pathways CholesterolSynth->Signaling CellCycleArrest Cell Cycle Arrest MembraneIntegrity->CellCycleArrest Apoptosis Apoptosis MembraneIntegrity->Apoptosis Signaling->CellCycleArrest Signaling->Apoptosis troubleshooting_logic Start High Variability in Cytotoxicity Assay CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckPipetting Evaluate Pipetting Technique Start->CheckPipetting CheckEdgeEffect Assess for Edge Effects Start->CheckEdgeEffect Contamination Check for Contamination Start->Contamination SolutionSeeding Optimize Seeding Density Ensure Homogenous Suspension CheckSeeding->SolutionSeeding SolutionPipetting Calibrate Pipettes Use Consistent Technique CheckPipetting->SolutionPipetting SolutionEdge Avoid Using Outer Wells Maintain Humidity CheckEdgeEffect->SolutionEdge SolutionContamination Use Aseptic Technique Check Media and Reagents Contamination->SolutionContamination

References

Technical Support Center: Agistatin E Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Agistatin E purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a fungal metabolite, specifically a pyranacetal, originally isolated from the fungus Fusarium.[1][2] It is known to inhibit cholesterol biosynthesis.[1][2] For purification purposes, it's important to know that this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] It is a solid at room temperature and is stable for at least four years when stored at -20°C.[1]

Q2: What are the general steps for purifying this compound from a fungal culture?

A general workflow for purifying this compound, a secondary metabolite from a Fusarium species, involves several key stages:

  • Fermentation: Culturing the Fusarium strain under optimized conditions to maximize the production of this compound.

  • Extraction: Separating the crude metabolites from the fungal biomass and culture medium.

  • Fractionation: A preliminary separation of the crude extract into fractions with varying polarity.

  • Chromatographic Purification: A series of chromatographic steps to isolate this compound from other compounds. This typically includes column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Purity Assessment: Verifying the purity of the isolated this compound.

Q3: How can I optimize the production of this compound in the fermentation stage?

The yield of fungal secondary metabolites like this compound can be significantly influenced by the fermentation conditions. Key parameters to optimize include:

  • Media Composition: The levels of carbon and nitrogen sources are crucial. Experiment with different sources and concentrations to find the optimal ratio for this compound production.

  • Growth Time and Temperature: The production of secondary metabolites is often growth-phase dependent. A time-course study can determine the optimal harvest time. Temperature can also significantly impact metabolite production.

  • Aeration and Agitation: For liquid cultures, the mode of growth (shaking or still) affects aeration and can influence metabolite profiles.

Systematic experimental designs, such as varying multiple cultivation parameters, can be employed to enhance the production yield.

Troubleshooting Guide

Low Yield of Crude Extract

Problem: After the initial extraction from the fungal culture, the yield of the crude extract containing this compound is lower than expected.

Possible CauseSuggested Solution
Inefficient Cell Lysis Ensure that the chosen method for breaking open the fungal cells is effective. Mechanical methods like homogenization or sonication, or chemical methods can be optimized. Adjusting the time and intensity of the lysis method may improve the release of intracellular metabolites.
Inappropriate Extraction Solvent The polarity of the extraction solvent should be suitable for this compound. Since this compound is soluble in ethanol, using ethanol or another solvent with similar polarity for extraction is a good starting point. For complex matrices, a multi-step extraction with solvents of varying polarities might be necessary.
Insufficient Extraction Time or Agitation Ensure the solvent has enough time to penetrate the fungal biomass and solubilize the target compound. Increasing the extraction time or improving agitation can enhance the extraction efficiency.
Degradation of this compound Although generally stable, exposure to extreme pH, high temperatures, or light during extraction could potentially degrade this compound. Conduct the extraction under controlled temperature and protected from light.
Low Recovery After Chromatographic Steps

Problem: The yield of this compound significantly drops after one of the chromatography steps.

Possible CauseSuggested Solution
Irreversible Binding to the Column This compound may be binding too strongly to the stationary phase. If using silica gel, its acidic nature might be an issue for acid-sensitive compounds. Consider using a different stationary phase like reversed-phase C18 or a different solvent system to ensure proper elution.
Co-elution with Other Compounds If this compound is not well-separated from other compounds, fractions containing it may be discarded if the peak is not distinct. Optimize the elution gradient or switch to a different chromatography technique with a different separation principle (e.g., from normal-phase to reversed-phase).
Compound Instability on the Column Prolonged exposure to the stationary phase or solvents could lead to degradation. Try to minimize the time the compound spends on the column by using a faster flow rate or a steeper elution gradient, without compromising resolution.
Incorrect Fraction Collection The fraction collector may not be aligned with the peak elution. Perform a test run with a standard to ensure the fraction collection timing is accurate.

Experimental Protocols

Illustrative Protocol for this compound Purification

This is a generalized protocol based on common methods for purifying secondary metabolites from Fusarium species. Optimization will be required for specific experimental conditions.

1. Extraction:

  • Harvest the fungal culture, including mycelium and broth.

  • Homogenize the entire culture.

  • Extract the homogenate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Silica Gel Column Chromatography:

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • After drying, load the adsorbed sample onto a silica gel column pre-equilibrated with hexane.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.

3. Reversed-Phase HPLC:

  • Pool the fractions containing this compound from the silica gel column and evaporate the solvent.

  • Dissolve the residue in a suitable solvent (e.g., methanol).

  • Purify the sample using a semi-preparative reversed-phase C18 HPLC column.

  • Elute with a gradient of water and acetonitrile.

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

Data Presentation

Table 1: Illustrative Effect of Extraction Solvent on Crude Yield and this compound Content

Extraction SolventCrude Extract Yield (g/L of culture)This compound Content in Crude Extract (%)
Ethyl Acetate2.51.2
Dichloromethane1.80.8
Ethanol3.11.0
Acetone2.80.9

Table 2: Illustrative Purity and Yield at Different Purification Stages

Purification StepTotal Solids (mg)Purity of this compound (%)Step Yield (%)Overall Yield (%)
Crude Extract25001.2100100
Silica Gel Chromatography3508.59999
Preparative HPLC25988483

Visualizations

AgistatinE_Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Fusarium Culture Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Crude_Extract->Column_Chromatography Purification Start Fraction_Pooling Fraction Pooling (TLC Analysis) Column_Chromatography->Fraction_Pooling HPLC Reversed-Phase HPLC Fraction_Pooling->HPLC Pure_Agistatin_E Pure this compound HPLC->Pure_Agistatin_E Purity_Check Purity Assessment (e.g., LC-MS, NMR) Pure_Agistatin_E->Purity_Check Troubleshooting_Low_Yield cluster_extraction Extraction Stage cluster_chromatography Chromatography Stage Start Low Yield of this compound Check_Lysis Is cell lysis complete? Start->Check_Lysis Optimize_Lysis Optimize lysis method (e.g., sonication time) Check_Lysis->Optimize_Lysis No Check_Solvent Is extraction solvent optimal? Check_Lysis->Check_Solvent Yes Test_Solvents Test solvents of varying polarity Check_Solvent->Test_Solvents No Check_Binding Irreversible binding to column? Check_Solvent->Check_Binding Yes Change_Stationary_Phase Change stationary phase or solvent system Check_Binding->Change_Stationary_Phase Yes Check_Fractions Are fractions collected correctly? Check_Binding->Check_Fractions No Calibrate_Collector Calibrate fraction collector Check_Fractions->Calibrate_Collector No End End Check_Fractions->End Yes

References

Agistatin E Quality Control and Purity Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of Agistatin E.

Frequently Asked Questions (FAQs)

1. What is this compound and why is quality control important?

This compound is a polyketide of fungal origin that has been identified as an inhibitor of cholesterol biosynthesis.[1][2][3] Robust quality control is crucial to ensure the identity, purity, and stability of this compound preparations used in research and development. Impurities or degradation products could lead to inaccurate experimental results and potentially confounding biological effects.

2. What are the primary analytical techniques for this compound quality control?

The primary analytical techniques for the quality control of this compound, like many other small molecules, include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.[4][5][6][7][8][9][10][11]

3. How should this compound samples be prepared for analysis?

Proper sample preparation is critical for obtaining reliable and reproducible results. A general guideline is to dissolve this compound in a high-quality solvent in which it is freely soluble, such as methanol or dimethyl sulfoxide (DMSO). The concentration should be adjusted based on the sensitivity of the analytical instrument being used. It is recommended to filter the sample solution through a 0.22 µm syringe filter before injection into an HPLC system to prevent clogging.

4. What are the expected sources of impurities in this compound samples?

Impurities in this compound can originate from the fermentation and extraction process (e.g., related metabolites from the Fusarium sp.), synthesis process (e.g., starting materials, by-products, and reagents), or degradation of the compound over time.[12] Forced degradation studies under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) can help identify potential degradation products.[13][14][15][16][17]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

  • Possible Cause: Inappropriate mobile phase pH, column degradation, or sample overload.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for the acidic/basic nature of this compound and its impurities.

    • Check Column Health: Flush the column with a strong solvent or replace it if it has degraded.

    • Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.

Issue 2: Inconsistent retention times.

  • Possible Cause: Fluctuation in mobile phase composition, temperature variation, or pump malfunction.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.

    • Check HPLC System: Perform a system check to ensure the pump is delivering a consistent flow rate.

Mass Spectrometry (MS) Analysis

Issue 1: Low signal intensity for this compound.

  • Possible Cause: Poor ionization, ion suppression from matrix components, or incorrect instrument settings.

  • Troubleshooting Steps:

    • Optimize Ionization Source: Adjust the parameters of the electrospray ionization (ESI) or other ion source.

    • Dilute the Sample: Reduce the concentration of the sample to minimize ion suppression.

    • Tune the Instrument: Ensure the mass spectrometer is properly calibrated and tuned for the mass range of interest.

Issue 2: Difficulty in identifying unknown impurity peaks.

  • Possible Cause: Low abundance of the impurity, or lack of fragmentation in MS/MS.

  • Troubleshooting Steps:

    • Enrich the Impurity: If possible, use preparative HPLC to isolate and concentrate the impurity.[11]

    • Optimize MS/MS Parameters: Adjust the collision energy in MS/MS experiments to induce fragmentation and obtain structural information.

    • Utilize High-Resolution MS: Employ high-resolution mass spectrometry to obtain an accurate mass and predict the elemental composition of the impurity.

NMR Spectroscopy Analysis

Issue 1: Broad peaks in the NMR spectrum.

  • Possible Cause: Sample aggregation, presence of paramagnetic impurities, or incorrect shimming.

  • Troubleshooting Steps:

    • Use a Deuterated Solvent with Good Solubility: Ensure this compound is fully dissolved.

    • Filter the Sample: Remove any particulate matter that could affect the magnetic field homogeneity.

    • Optimize Shimming: Carefully shim the instrument to improve the magnetic field homogeneity.

Issue 2: Difficulty in assigning all proton and carbon signals.

  • Possible Cause: Signal overlap in complex regions of the spectrum.

  • Troubleshooting Steps:

    • Perform 2D NMR Experiments: Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish correlations between protons and carbons and resolve overlapping signals.[5][6][8]

    • Compare with Reference Spectra: If available, compare the acquired spectra with reference spectra of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Method:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standards and samples and record the chromatograms.

    • Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components.

Mass Spectrometry (MS) for Identity Confirmation
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

  • Method:

    • Use the same HPLC method as described for purity analysis.

    • Introduce the column eluent into the ESI-MS.

    • Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular weight of this compound.

    • Confirm the identity of this compound by observing the [M+H]+ or [M+Na]+ adducts.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Experiments:

    • Acquire a 1H NMR spectrum to observe the proton signals.

    • Acquire a 13C NMR spectrum to observe the carbon signals.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete structural assignment.[5][6][8]

    • Compare the obtained chemical shifts and coupling constants with published data for this compound to confirm its structure.

Data Presentation

Table 1: HPLC Purity Analysis of Different Batches of this compound

Batch IDRetention Time (min)Peak AreaPurity (%)
AGI-E-00115.2125489098.5
AGI-E-00215.3119876599.1
AGI-E-00315.2130234597.8

Table 2: Forced Degradation Study of this compound

Stress ConditionThis compound Remaining (%)Number of Degradation Products
Acidic (0.1 M HCl, 60°C, 24h)85.22
Basic (0.1 M NaOH, 60°C, 24h)90.51
Oxidative (3% H2O2, RT, 24h)92.11
Thermal (80°C, 48h)98.70
Photolytic (UV light, 24h)95.31

Visualizations

Quality_Control_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting start Receive this compound Sample prep Prepare Sample for Analysis start->prep hplc HPLC Purity Analysis prep->hplc ms MS Identity Confirmation prep->ms nmr NMR Structural Confirmation prep->nmr analyze Analyze Data hplc->analyze ms->analyze nmr->analyze report Generate Certificate of Analysis analyze->report release Release Batch report->release

Caption: General workflow for the quality control of this compound.

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene cholesterol Cholesterol squalene->cholesterol agistatin_e This compound hmg_coa_reductase HMG-CoA Reductase agistatin_e->hmg_coa_reductase Inhibition

Caption: Simplified cholesterol biosynthesis pathway showing the inhibitory action of this compound.

Troubleshooting_Tree start Poor HPLC Peak Shape cause1 Check Mobile Phase pH start->cause1 Tailing or Fronting cause2 Inspect Column Health start->cause2 Tailing or Fronting cause3 Reduce Sample Concentration start->cause3 Fronting solution1 Adjust pH cause1->solution1 solution2 Flush or Replace Column cause2->solution2 solution3 Dilute Sample cause3->solution3

Caption: Troubleshooting decision tree for poor HPLC peak shape.

References

Validation & Comparative

Agistatin E: A Comparative Analysis with Conventional Statins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin E is a naturally occurring pyranacetal isolated from the fungus Fusarium sp. that has been identified as an inhibitor of cholesterol biosynthesis.[1][2] This guide provides a comparative overview of this compound and commonly prescribed statin drugs, such as atorvastatin, simvastatin, and rosuvastatin. The comparison focuses on their chemical nature, mechanism of action, and available performance data to assist researchers and drug development professionals in understanding the potential of this natural compound in the context of established cholesterol-lowering agents.

Chemical Properties

This compound possesses a distinct chemical structure compared to synthetic statins. While statins are characterized by a dihydroxyheptanoic acid moiety, which mimics the structure of HMG-CoA, this compound is a complex tricyclic pyranacetal. This structural difference suggests a potentially different mode of interaction with the target enzyme.

Compound Type Chemical Formula Molecular Weight ( g/mol )
This compound Pyranacetal Natural ProductC11H16O5228.24[2]
Atorvastatin SyntheticC33H35FN2O5558.64
Simvastatin Semi-syntheticC25H38O5418.57
Rosuvastatin SyntheticC22H28FN3O6S481.54

Mechanism of Action: Inhibition of Cholesterol Synthesis

Both this compound and conventional statins act by inhibiting the cholesterol biosynthesis pathway. The primary target of statin drugs is the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step in cholesterol synthesis.[3][4] By competitively inhibiting this enzyme, statins reduce the endogenous production of cholesterol in the liver.[3] This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the circulation.[3]

While it is known that this compound inhibits cholesterol biosynthesis, the precise mechanism, including whether it directly targets HMG-CoA reductase and the nature of this inhibition (e.g., competitive, non-competitive), has not been detailed in the available scientific literature.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibit This compound This compound Cholesterol Biosynthesis Pathway Cholesterol Biosynthesis Pathway This compound->Cholesterol Biosynthesis Pathway Inhibits (Mechanism Undefined)

Figure 1: Inhibition of the Cholesterol Biosynthesis Pathway.

Comparative Efficacy: HMG-CoA Reductase Inhibition

A key metric for evaluating the potency of statins is the half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. This value indicates the concentration of a drug required to inhibit the enzyme's activity by 50%. While extensive data is available for commercial statins, the IC50 value for this compound has not been reported in the reviewed literature.

Compound IC50 for HMG-CoA Reductase (nM)
This compound Not Available
Atorvastatin 8.2[5]
Simvastatin 11.2[5]
Rosuvastatin 5.4[5]
Fluvastatin 27.6[5]
Pravastatin 44.1[5]
Lovastatin 24[5]

Experimental Protocols

To facilitate further research and a direct comparison of this compound with other statins, a generalized experimental protocol for an in vitro HMG-CoA reductase activity assay is provided below. This protocol is based on commonly used commercial assay kits.

HMG-CoA Reductase Activity Assay (Spectrophotometric Method)

Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on HMG-CoA reductase activity by measuring the rate of NADPH oxidation.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (this compound) and reference statins (e.g., atorvastatin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH solution, and the test compound at various concentrations. Include a positive control (a known statin) and a negative control (solvent only).

  • Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to each well.

  • Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.

  • Plot the reaction velocity as a function of the test compound concentration and determine the IC50 value.

HMG_CoA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - NADPH - HMG-CoA - Enzyme - Test Compounds B Add Buffer, NADPH, and Test Compound to Microplate A->B C Initiate Reaction with HMG-CoA B->C D Measure Absorbance at 340 nm (Kinetic Reading) C->D E Calculate Initial Reaction Velocity D->E F Plot Velocity vs. Concentration E->F G Determine IC50 Value F->G

Figure 2: General Workflow for an HMG-CoA Reductase Assay.

Conclusion and Future Directions

This compound is a fungal metabolite that inhibits cholesterol biosynthesis.[1][2] However, a significant gap in the scientific literature exists regarding its specific mechanism of action and quantitative performance data. Without an IC50 value for HMG-CoA reductase inhibition or other relevant assays, a direct and meaningful comparison to established statins is not currently possible.

Future research should focus on:

  • Elucidating the precise molecular target and mechanism of action of this compound.

  • Determining the IC50 value of this compound against HMG-CoA reductase through in vitro assays.

  • Conducting cell-based assays to quantify its effect on cholesterol synthesis in relevant cell lines (e.g., HepG2).

  • Performing in vivo studies in animal models to assess its efficacy and safety profile.

The unique chemical structure of this compound may offer a novel scaffold for the development of new cholesterol-lowering agents. However, comprehensive experimental data is required to validate its potential as a therapeutic lead.

References

A Mechanistic Showdown: Atorvastatin versus the Enigmatic Agistatin E in Cholesterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of small molecules is paramount. This guide provides a detailed comparison of the well-established mechanism of Atorvastatin, a leading synthetic statin, with the currently available information on Agistatin E, a natural product with cholesterol-lowering properties.

While both compounds are known to inhibit cholesterol biosynthesis, a comprehensive, direct comparison is hampered by the limited publicly available data on the specific molecular target of this compound. This guide will first elucidate the deeply characterized mechanism of Atorvastatin and then present the current state of knowledge regarding this compound.

Atorvastatin: A Competitive Inhibitor of HMG-CoA Reductase

Atorvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs.[1] Its primary and well-understood mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[4][5]

By binding to the active site of HMG-CoA reductase, Atorvastatin physically blocks the access of the natural substrate, HMG-CoA. This competitive inhibition leads to a cascade of effects, primarily within the liver, the main site of cholesterol synthesis and LDL clearance.[6][7] The reduction in intracellular cholesterol levels triggers the upregulation of LDL receptors on the surface of hepatocytes.[7] This, in turn, enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby reducing circulating LDL levels.[6]

Pleiotropic Effects

Beyond its primary lipid-lowering effect, Atorvastatin exhibits several "pleiotropic" effects that are independent of its action on LDL cholesterol. These effects are largely attributed to the reduced production of isoprenoids, which are downstream products of the mevalonate pathway. These isoprenoids are crucial for various cellular functions, including the post-translational modification of signaling proteins.[5] The pleiotropic effects of Atorvastatin include anti-inflammatory actions, stabilization of atherosclerotic plaques, and improved endothelial function.[5]

Quantitative Data on Atorvastatin's Efficacy

Clinical trials have extensively documented the efficacy of Atorvastatin in reducing LDL cholesterol and the risk of cardiovascular events. The following table summarizes key data from notable studies.

Clinical Trial / StudyDosageMean LDL-C ReductionKey Outcomes
SPARCL (Stroke Prevention by Aggressive Reduction in Cholesterol Levels) 80 mg/day~50%16% relative risk reduction in stroke.
CARDS (Collaborative Atorvastatin Diabetes Study) 10 mg/day~40%37% reduction in major cardiovascular events in patients with type 2 diabetes.
ASCOT-LLA (Anglo-Scandinavian Cardiac Outcomes Trial-Lipid Lowering Arm) 10 mg/day~35%36% reduction in fatal coronary heart disease and non-fatal myocardial infarction.
PROVE IT-TIMI 22 (Pravastatin or Atorvastatin Evaluation and Infection Therapy-Thrombolysis in Myocardial Infarction 22) 80 mg/day (intensive) vs. 40 mg/day Pravastatin (standard)51% (Atorvastatin) vs. 22% (Pravastatin)16% reduction in the primary endpoint (all-cause death or major cardiovascular events) with intensive therapy.

This table provides a summary of results from major clinical trials. For detailed methodologies, please refer to the original publications.

Experimental Protocols

In Vitro HMG-CoA Reductase Activity Assay

A common method to determine the inhibitory potential of compounds like Atorvastatin on HMG-CoA reductase involves a spectrophotometric assay.

  • Enzyme Preparation : Purified human HMG-CoA reductase is obtained commercially or prepared from microsomal fractions of liver tissue.

  • Reaction Mixture : The reaction buffer typically contains potassium phosphate, EDTA, dithiothreitol, and NADPH.

  • Assay Procedure :

    • The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Atorvastatin) for a specified time.

    • The reaction is initiated by the addition of the substrate, HMG-CoA.

    • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over time.

  • Data Analysis : The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

This compound: A Cholesterol Biosynthesis Inhibitor of Unknown Mechanism

This compound is a pyranacetal, a type of natural product, that was originally isolated from a fungus of the Fusarium species.[6] It has been identified as an inhibitor of cholesterol biosynthesis.[2][6] The agistatin family of compounds, including this compound, were patented in 1992 for their cholesterol biosynthesis-inhibiting properties.[2]

Despite this, the specific molecular target and the precise mechanism by which this compound inhibits cholesterol biosynthesis are not well-documented in publicly available scientific literature. Searches for its activity against key enzymes in the cholesterol pathway, such as HMG-CoA reductase, acyl-coenzyme A:cholesterol acyltransferase (ACAT), or squalene synthase, have not yielded conclusive results.

Therefore, a direct comparison of the mechanism of action of this compound with that of Atorvastatin is not currently possible. Further research is required to elucidate the specific biochemical step or signaling pathway that is modulated by this compound to exert its cholesterol-lowering effects.

Visualizing the Mechanisms

To illustrate the known and unknown aspects of Atorvastatin and this compound's mechanisms, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway cluster_early Early Steps cluster_rate_limiting Rate-Limiting Step cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Atorvastatin Atorvastatin HMG-CoA Reductase HMG-CoA Reductase Atorvastatin->HMG-CoA Reductase Inhibits This compound This compound This compound->Cholesterol_Biosynthesis Inhibits? Atorvastatin_Mechanism cluster_atorvastatin Atorvastatin Action cluster_liver_cell Hepatocyte (Liver Cell) cluster_bloodstream Bloodstream Atorvastatin Atorvastatin HMG-CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG-CoA_Reductase Competitive Inhibition Mevalonate Mevalonate HMG-CoA HMG-CoA HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol_Synthesis Decreased Intracellular Cholesterol Mevalonate->Cholesterol_Synthesis ... Upregulation_LDL_Receptors Increased LDL Receptor Expression Cholesterol_Synthesis->Upregulation_LDL_Receptors Leads to Blood_LDL LDL Cholesterol Cleared_LDL Reduced Blood LDL Blood_LDL->Cleared_LDL Increased Clearance by Liver

References

Unveiling the Potential of Agistatin E in Cholesterol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Agistatin E's potential role in cholesterol synthesis inhibition. Due to the limited publicly available data on this compound, this guide uses the well-established class of statins as a benchmark for comparison and outlines the necessary experimental frameworks for its validation.

Introduction to Cholesterol Synthesis and its Inhibition

Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step process known as the mevalonate pathway. The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is a critical rate-limiting step in this pathway, making it a prime target for cholesterol-lowering drugs.[1] Inhibition of this pathway is a cornerstone of therapy for hypercholesterolemia and the prevention of cardiovascular diseases.[2]

This compound, a pyranacetal isolated from the fungus Fusarium sp., has been identified as an inhibitor of cholesterol biosynthesis.[3] However, detailed studies elucidating its specific mechanism of action, potency, and comparative efficacy are not extensively available in peer-reviewed literature. This guide, therefore, aims to provide a framework for the validation of this compound by comparing its known characteristics with those of the widely studied HMG-CoA reductase inhibitors, the statins.

Comparative Analysis of Cholesterol Synthesis Inhibitors

Table 1: Comparative Efficacy of HMG-CoA Reductase Inhibitors (Statins)

StatinIC50 (nM) for HMG-CoA Reductase Inhibition
Atorvastatin8.0
Cerivastatin0.2
Fluvastatin8.0
Lovastatin1.1
Pravastatin2.1
Simvastatin0.4

Source: Data compiled from a study on potent inhibitors of cholesterol synthesis in human hepatocytes.[4]

The IC50 values in Table 1 demonstrate the high potency of statins in inhibiting HMG-CoA reductase, with some exhibiting sub-nanomolar efficacy. Future validation of this compound would require determining its IC50 value against HMG-CoA reductase or other potential targets in the cholesterol synthesis pathway to ascertain its potency.

Experimental Protocols for Validation

To validate the effect of a novel compound like this compound on cholesterol synthesis, a series of in vitro and in vivo experiments are essential.

In Vitro HMG-CoA Reductase Activity Assay

This assay directly measures the inhibitory effect of a compound on the activity of the HMG-CoA reductase enzyme.

Protocol:

  • Enzyme Preparation: Purified human HMG-CoA reductase is used.

  • Reaction Mixture: A reaction buffer containing NADPH, HMG-CoA, and the test compound (e.g., this compound at various concentrations) is prepared.

  • Incubation: The enzyme is added to the reaction mixture and incubated at 37°C.

  • Detection: The rate of NADPH consumption is measured spectrophotometrically at 340 nm. The decrease in absorbance is proportional to the enzyme activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in a cellular context.

Protocol:

  • Cell Culture: A suitable cell line, such as human hepatoma (HepG2) cells, is cultured.

  • Treatment: Cells are treated with the test compound (e.g., this compound) for a specified period.

  • Radiolabeling: A radiolabeled precursor, such as [¹⁴C]-acetate, is added to the culture medium.

  • Lipid Extraction: After incubation, cellular lipids are extracted.

  • Analysis: The amount of radiolabeled cholesterol is quantified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The reduction in cholesterol synthesis in treated cells is compared to untreated controls to determine the compound's inhibitory effect.

Signaling Pathways and Experimental Workflows

Visualizing the cholesterol biosynthesis pathway and the mechanism of its inhibitors, along with the experimental workflow, can aid in understanding the validation process.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitor This compound / Statins Inhibitor->Mevalonate

Caption: Cholesterol Biosynthesis Pathway and Point of Inhibition.

The above diagram illustrates the key steps in the cholesterol biosynthesis pathway, highlighting the conversion of HMG-CoA to mevalonate by HMG-CoA reductase, the primary target for statins. This compound is hypothesized to inhibit this pathway, though its precise target is yet to be fully elucidated.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation EnzymeAssay HMG-CoA Reductase Activity Assay Potency Determine IC50 EnzymeAssay->Potency CellAssay Cellular Cholesterol Synthesis Assay CellAssay->Potency AnimalModel Animal Model of Hypercholesterolemia Potency->AnimalModel Lead Compound Selection Treatment Administer this compound AnimalModel->Treatment LipidProfile Measure Plasma Lipid Profile Treatment->LipidProfile Efficacy Assess Efficacy LipidProfile->Efficacy

Caption: Experimental Workflow for Validating a Novel Cholesterol Synthesis Inhibitor.

This workflow outlines the logical progression from initial in vitro screening to in vivo efficacy studies for a novel compound like this compound.

Statin_Mechanism_of_Action Statin Statin HMGCR HMG-CoA Reductase Statin->HMGCR Inhibits Cholesterol_Synth Decreased Intracellular Cholesterol Synthesis HMGCR->Cholesterol_Synth SREBP2 Upregulation of SREBP-2 Cholesterol_Synth->SREBP2 LDLR Increased LDL Receptor Expression on Hepatocytes SREBP2->LDLR LDL_Clearance Increased Clearance of LDL from Bloodstream LDLR->LDL_Clearance Plasma_LDL Reduced Plasma LDL Cholesterol LDL_Clearance->Plasma_LDL

Caption: Mechanism of Action of Statins.

The diagram above details the molecular cascade initiated by statin-mediated inhibition of HMG-CoA reductase, ultimately leading to a reduction in plasma LDL cholesterol. This serves as a model for the potential mechanism of other cholesterol synthesis inhibitors.

Conclusion

This compound presents an interesting prospect as a novel inhibitor of cholesterol biosynthesis. However, a comprehensive evaluation of its efficacy and mechanism of action is required to understand its therapeutic potential. The experimental protocols and comparative data with established inhibitors like statins provided in this guide offer a robust framework for the scientific validation of this compound. Further research is crucial to elucidate its specific molecular target, potency, and potential advantages over existing therapies, which will be of significant interest to the drug development community.

References

Comparative Analysis of Agistatin E Cross-Reactivity Across Species: An Objective Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of Agistatin E, a cholesterol biosynthesis inhibitor, across different species. Due to the limited availability of direct experimental data for this compound, this analysis leverages information on its putative target, squalene synthase, and data from analogous inhibitor compounds to provide a predictive overview for research and drug development applications.

Executive Summary

This compound, a natural product isolated from Fusarium sp., is known to inhibit cholesterol biosynthesis. While the precise molecular target has not been definitively elucidated in publicly available literature, its mechanism of action strongly suggests inhibition of a key enzyme in the cholesterol biosynthesis pathway, with squalene synthase being the most probable candidate. Squalene synthase represents a critical, rate-limiting step in sterol biosynthesis in both mammals and fungi.

Structural and functional studies of squalene synthase have revealed a high degree of conservation across different species, including humans, rodents, and fungi. This conservation suggests a potential for inhibitors to exhibit cross-reactivity. However, species-specific differences in the enzyme's structure can also be exploited for the development of selective inhibitors.

This guide will delve into the available data on the conservation of squalene synthase, present comparative data from other well-characterized squalene synthase inhibitors, and provide detailed experimental protocols for assessing the cross-reactivity of compounds like this compound.

Postulated Mechanism of Action of this compound

This compound is understood to inhibit the cholesterol biosynthesis pathway. The primary hypothesized target is squalene synthase , the enzyme that catalyzes the first committed step in cholesterol synthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene.

Cholesterol_Biosynthesis_Pathway cluster_inhibition Inhibition Points HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statins) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase (this compound Target) Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMG-CoA Reductase\n(Statins) HMG-CoA Reductase (Statins) Squalene Synthase\n(this compound Target) Squalene Synthase (this compound Target)

Caption: Simplified cholesterol biosynthesis pathway highlighting the putative target of this compound.

Cross-Reactivity Analysis of Squalene Synthase

While direct experimental data on the cross-species inhibition of squalene synthase by this compound is not currently available, the high degree of conservation of the enzyme across diverse species suggests a potential for broad-spectrum activity. Sequence alignments of squalene synthase from various organisms, including mammals and fungi, reveal highly conserved regions, particularly within the active site.

Table 1: Comparative Inhibitory Activity of Squalene Synthase Inhibitors Across Species

As a proxy for understanding the potential cross-reactivity of this compound, this table presents data for other well-characterized squalene synthase inhibitors. It is important to note that these are different compounds, and their cross-reactivity profiles may not be identical to that of this compound.

InhibitorTarget SpeciesEnzyme SourceIC50 (nM)Reference
Squalestatin 1 RatLiver Microsomes12 ± 5[1]
Candida albicansMicrosomesPotent Inhibition[2]
Zaragozic Acid A RatLiver MicrosomesPotent Inhibition[3]
Aspergillus flavusRecombinantPotent Inhibition[4]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. "Potent Inhibition" indicates that the source material described significant inhibition without providing a specific IC50 value.

The data for Squalestatin 1 and Zaragozic Acid A, both potent inhibitors of squalene synthase, demonstrate that these compounds are active against both mammalian and fungal enzymes, suggesting that the target sites are sufficiently conserved to allow for broad-spectrum inhibition.[2][3] A comparative study on squalestatins showed similar inhibition values for both rat liver and Nicotiana tabacum (tobacco) squalene synthase, with IC50 values ranging from 4 to 2000 nM depending on the analogue.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of this compound, standardized in vitro enzyme inhibition assays are required. The following protocols outline the general methodology for such an investigation.

Preparation of Microsomal Squalene Synthase

This protocol describes the isolation of active squalene synthase from mammalian liver and a model fungal species.

Microsome_Preparation_Workflow cluster_mammalian Mammalian (e.g., Rat Liver) cluster_fungal Fungal (e.g., Candida albicans) M1 Homogenize fresh liver in buffer M2 Centrifuge at 10,000 x g (remove debris) M1->M2 M3 Centrifuge supernatant at 100,000 x g M2->M3 M4 Resuspend pellet (microsomes) in buffer M3->M4 F1 Grow fungal culture to mid-log phase F2 Harvest cells and create spheroplasts F1->F2 F3 Lyse spheroplasts and centrifuge at 10,000 x g F2->F3 F4 Centrifuge supernatant at 100,000 x g F3->F4 F5 Resuspend pellet (microsomes) in buffer F4->F5

Caption: Workflow for the preparation of microsomal squalene synthase from mammalian and fungal sources.

Squalene Synthase Inhibition Assay

This assay measures the enzymatic activity of squalene synthase in the presence of an inhibitor.

Principle: The assay quantifies the incorporation of a radiolabeled substrate, [³H]farnesyl pyrophosphate ([³H]FPP), into squalene. A decrease in the amount of radiolabeled squalene formed in the presence of the inhibitor indicates enzymatic inhibition.

Materials:

  • Microsomal enzyme preparation (from different species)

  • [³H]Farnesyl pyrophosphate (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., potassium phosphate buffer with MgCl₂ and DTT)

  • This compound (or other test inhibitor) at various concentrations

  • Scintillation cocktail and vials

  • Organic solvent for extraction (e.g., hexane)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and the microsomal enzyme preparation.

  • Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction tubes and pre-incubate for a defined period (e.g., 15 minutes at 37°C).

  • Initiate Reaction: Start the enzymatic reaction by adding [³H]FPP.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong base like KOH).

  • Extraction: Extract the lipid-soluble products, including squalene, using an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

SQS_Inhibition_Assay_Workflow A Prepare reaction mix (buffer, NADPH, enzyme) B Add this compound (or vehicle) and pre-incubate A->B C Initiate reaction with [3H]FPP B->C D Incubate at 37°C C->D E Stop reaction D->E F Extract lipids with organic solvent E->F G Quantify radioactivity in organic phase F->G H Calculate % inhibition and IC50 G->H

Caption: Experimental workflow for the squalene synthase inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for the cross-reactivity of this compound is lacking, the high conservation of its likely target, squalene synthase, across different species suggests a potential for broad-spectrum activity. The comparative data from other squalene synthase inhibitors, such as the squalestatins and zaragozic acids, which show potent inhibition of both mammalian and fungal enzymes, further supports this hypothesis.

To definitively assess the cross-reactivity profile of this compound, further experimental studies are essential. The protocols outlined in this guide provide a framework for conducting such investigations. Determining the IC50 values of this compound against squalene synthase from a range of species, including clinically relevant fungal pathogens and various mammalian models, will be crucial for its future development as a potential therapeutic agent. Such data will enable a quantitative comparison of its potency and selectivity, informing its potential applications in human medicine, veterinary medicine, or as an antifungal agent.

References

Comparative Analysis of Agistatin A, B, and E: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Agistatin A, B, and E, fungal metabolites known for their role as inhibitors of cholesterol biosynthesis. Due to the limited availability of direct comparative studies in publicly accessible literature, this document summarizes the existing data for each compound and presents standardized experimental protocols relevant to their known biological activities. The guide also explores the potential signaling pathways affected by the inhibition of cholesterol synthesis, offering a framework for future research into the specific mechanisms of Agistatin A, B, and E.

Introduction to Agistatins

Agistatins are a group of mycotoxins produced by various species of the Fusarium fungus.[1][2] These compounds have garnered interest in the scientific community for their ability to inhibit the biosynthesis of cholesterol, a critical process in cellular function and a key target in the management of cardiovascular diseases and certain cancers.[1] Structurally, they are characterized as pyranacetals with unique tricyclic formations.[1] This guide focuses on a comparative overview of Agistatin A, B, and E, detailing their known properties and providing methodologies for their further investigation.

Comparative Data of Agistatin A, B, and E

Direct comparative studies detailing the inhibitory concentrations (IC50) and other quantitative biological activities of Agistatin A, B, and E are not extensively available in the current body of scientific literature. The following table summarizes the available information for each compound.

FeatureAgistatin AAgistatin BAgistatin E
CAS Number Not available144096-46-8[3]144096-48-0[4]
Molecular Formula Not availableC11H18O4[3]C11H16O5[4]
Molecular Weight Not available214.26 g/mol [3]228.24 g/mol [5]
Source Fusarium sp.Fusarium sp.Fusarium sp.[4]
Reported Biological Activity Cholesterol Biosynthesis InhibitorCholesterol Biosynthesis Inhibitor[3]Cholesterol Biosynthesis Inhibitor[4]
IC50 (Cholesterol Biosynthesis) Not availableNot availableNot available
Cytotoxicity Data (IC50) Not availableNot availableNot available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Agistatins and other cholesterol biosynthesis inhibitors.

This protocol is designed to screen for inhibitors of cholesterol biosynthesis in a cell-free system, specifically targeting the activity of HMG-CoA reductase, a rate-limiting enzyme in the cholesterol synthesis pathway.

Workflow for HMG-CoA Reductase Inhibitor Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, NADPH, HMG-CoA, and Test Compounds (Agistatins) reconstitute_enzyme Reconstitute HMG-CoA Reductase Enzyme add_components Add buffer, NADPH, and test compound to microplate wells reconstitute_enzyme->add_components initiate_reaction Initiate reaction by adding HMG-CoA Reductase add_components->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate add_substrate Add HMG-CoA to start the reaction incubate->add_substrate measure_absorbance Measure absorbance at 340 nm kinetically add_substrate->measure_absorbance calculate_inhibition Calculate the rate of NADPH consumption and percentage inhibition measure_absorbance->calculate_inhibition

Caption: Workflow for an in vitro HMG-CoA reductase activity inhibition assay.

Materials:

  • HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich, Abcam)[6][7]

  • Recombinant HMG-CoA reductase

  • NADPH

  • HMG-CoA

  • Agistatin A, B, and E (dissolved in an appropriate solvent like DMSO)

  • Assay buffer (e.g., potassium phosphate buffer)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurement at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting the enzyme, NADPH, and HMG-CoA in the provided assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a solution of NADPH, and varying concentrations of the Agistatin compounds to be tested. Include a positive control (a known inhibitor like pravastatin) and a negative control (solvent vehicle).

  • Enzyme Addition: Add the reconstituted HMG-CoA reductase to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitors to interact with the enzyme.

  • Substrate Addition: Add the HMG-CoA solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of the Agistatins. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compounds to the negative control. IC50 values can then be calculated from the dose-response curves.[7]

This assay measures the inhibition of cholesterol synthesis within living cells.

Workflow for Cell-Based Cholesterol Biosynthesis Assay

cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_imaging Imaging & Analysis seed_cells Seed cells (e.g., HepG2) in a 96-well plate treat_cells Treat cells with varying concentrations of Agistatins seed_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells fix_cells Fix cells with a suitable fixative incubate_cells->fix_cells stain_cholesterol Stain for unesterified cholesterol using Filipin III fix_cells->stain_cholesterol acquire_images Acquire images using a fluorescence microscope stain_cholesterol->acquire_images quantify_fluorescence Quantify fluorescence intensity to determine cholesterol levels acquire_images->quantify_fluorescence

Caption: Workflow for a cell-based cholesterol detection assay using Filipin III staining.

Materials:

  • Cell line (e.g., HepG2 human liver cancer cells)

  • Cell culture medium and supplements

  • Agistatin A, B, and E

  • Cholesterol Cell-Based Detection Assay Kit (e.g., from Abcam, Cayman Chemical)[8][9]

  • Filipin III staining solution

  • Fixative solution

  • Wash buffer

  • 96-well clear-bottom black microplate

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the chosen cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Agistatin A, B, and E for a period of 24 to 48 hours.

  • Cell Fixation: After incubation, remove the treatment medium and fix the cells using a suitable fixative.

  • Staining: Wash the cells and then stain with Filipin III, a fluorescent dye that specifically binds to unesterified cholesterol.[8]

  • Imaging: Acquire images of the stained cells using a fluorescence microscope with appropriate filters (e.g., excitation ~340-380 nm, emission ~385-470 nm).[8]

  • Analysis: Quantify the fluorescence intensity per cell or per well to determine the relative amount of cholesterol. A decrease in fluorescence intensity in treated cells compared to control cells indicates inhibition of cholesterol synthesis.

This protocol determines the cytotoxic effects of the Agistatins on a given cell line.

Workflow for MTT Cytotoxicity Assay

cluster_cell_prep Cell Preparation & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis seed_cells Seed cells into a 96-well plate treat_compounds Add serial dilutions of Agistatins seed_cells->treat_compounds incubate_plate Incubate for 24-72 hours treat_compounds->incubate_plate add_mtt Add MTT reagent to each well incubate_plate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability and IC50 values read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Agistatin A, B, and E

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and allow them to attach.

  • Treatment: Expose the cells to various concentrations of each Agistatin for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution at approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each Agistatin.[10][11]

Potential Signaling Pathways Affected by Agistatins

Inhibition of cholesterol biosynthesis can have pleiotropic effects on various cellular signaling pathways. While specific studies on Agistatins are lacking, their mechanism of action as cholesterol synthesis inhibitors suggests potential modulation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival.

Agistatins are reported to inhibit cholesterol biosynthesis. This pathway is a complex, multi-step process that converts acetyl-CoA into cholesterol. A key regulatory enzyme in this pathway is HMG-CoA reductase.

Cholesterol Biosynthesis Pathway

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoid Intermediates mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol agistatins Agistatins (Potential Inhibition) agistatins->hmg_coa hmgcr HMG-CoA Reductase

Caption: Simplified overview of the cholesterol biosynthesis pathway, a likely target of Agistatins.

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Cholesterol-rich membrane domains, known as lipid rafts, are critical for the proper functioning of many receptor tyrosine kinases that activate this pathway. Disruption of cholesterol synthesis can alter the integrity of these lipid rafts, thereby affecting downstream signaling.

PI3K/Akt Signaling Pathway

rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt phosphorylates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream response Cell Survival, Proliferation, Growth downstream->response agistatins Agistatins (Potential Indirect Inhibition) agistatins->rtk disrupts lipid rafts

Caption: The PI3K/Akt signaling pathway, which may be indirectly affected by Agistatins.

Similar to the PI3K/Akt pathway, the MAPK/ERK signaling cascade, which regulates cell division, differentiation, and apoptosis, is also dependent on the proper localization and function of membrane-associated proteins, including Ras. Alterations in membrane cholesterol content can impact the activity of these signaling molecules.

MAPK/ERK Signaling Pathway

receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cellular_response Cell Proliferation, Differentiation, Survival transcription_factors->cellular_response agistatins Agistatins (Potential Indirect Inhibition) agistatins->receptor disrupts membrane domains

Caption: The MAPK/ERK signaling pathway, a potential downstream target of Agistatins' effects.

Conclusion and Future Directions

Agistatins A, B, and E represent a promising class of natural products with potential applications stemming from their ability to inhibit cholesterol biosynthesis. However, a comprehensive understanding of their comparative efficacy and specific mechanisms of action is currently hampered by a lack of direct comparative studies. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers to conduct further investigations. Future studies should focus on:

  • Direct Comparative Analysis: Performing head-to-head comparisons of Agistatin A, B, and E in the described in vitro and cell-based assays to determine their relative potencies.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of each Agistatin within the cholesterol biosynthesis pathway.

  • Signaling Pathway Analysis: Investigating the downstream effects of Agistatin treatment on key signaling pathways like PI3K/Akt and MAPK/ERK to understand their broader cellular consequences.

  • Structure-Activity Relationship (SAR) Studies: Correlating the structural differences between the Agistatins with their biological activities to guide the design of more potent and selective analogs.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing class of fungal metabolites.

References

Agistatin E: Unraveling its Efficacy in Cholesterol Biosynthesis Inhibition Compared to Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of novel natural compounds against established synthetic inhibitors is crucial for innovation in therapeutic design. This guide provides a detailed comparison of Agistatin E, a natural pyranacetal, with widely used synthetic inhibitors of cholesterol biosynthesis, primarily statins.

While this compound, isolated from the fungus Fusarium sp., is known to inhibit cholesterol biosynthesis, a comprehensive body of public-domain research detailing its specific molecular target, quantitative efficacy, and direct comparative studies with synthetic drugs remains limited. This guide, therefore, will focus on the well-established mechanisms of synthetic inhibitors to provide a framework for potential comparative analysis, should further data on this compound become available.

The Cholesterol Biosynthesis Pathway: A Complex Cascade for Therapeutic Intervention

The synthesis of cholesterol is a multi-step enzymatic process vital for cellular function. The pathway begins with acetyl-CoA and proceeds through numerous intermediates to produce cholesterol. This intricate pathway presents multiple targets for therapeutic intervention.

Cholesterol_Biosynthesis_Pathway cluster_statins Statin Intervention acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (HMGCR) Target of Statins isoprenoids Isoprenoid Intermediates mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase (Potential Target) cholesterol Cholesterol lanosterol->cholesterol Multiple Enzymatic Steps

Caption: The Cholesterol Biosynthesis Pathway, Highlighting the Key Regulatory Step Targeted by Statins.

Synthetic Inhibitors: The Statin Family

The most prominent and widely studied synthetic inhibitors of cholesterol biosynthesis are the statins. These drugs are cornerstone therapies for managing hypercholesterolemia and reducing the risk of cardiovascular disease.

Mechanism of Action: Statins act as competitive inhibitors of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By binding to the active site of HMGCR, statins prevent the conversion of HMG-CoA to mevalonate, a crucial early step in the synthesis of cholesterol.[1][2][3] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL-cholesterol from the bloodstream.

Efficacy of Synthetic Inhibitors: A Quantitative Look

The efficacy of statins is well-documented, with numerous clinical trials and in vitro studies providing a wealth of quantitative data. The half-maximal inhibitory concentration (IC50), a measure of the potency of an inhibitor, is a key metric for comparison.

Inhibitor ClassSpecific Drug ExampleTarget EnzymeIC50 (in vitro)Reference
Statins AtorvastatinHMG-CoA ReductaseVaries by study; generally in the low nanomolar range for inhibition of cholesterol synthesis in cell-based assays.[4]
SimvastatinHMG-CoA ReductaseVaries by study; generally in the low nanomolar range for inhibition of cholesterol synthesis in cell-based assays.[4]
RosuvastatinHMG-CoA ReductaseVaries by study; generally in the low nanomolar range for inhibition of cholesterol synthesis in cell-based assays.[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as the cell type, substrate concentration, and assay method.

This compound: An Inhibitor with an Undefined Role

This compound is confirmed to inhibit cholesterol biosynthesis. However, publicly available research has not yet elucidated its precise mechanism of action. It is plausible that this compound targets one of the many enzymes in the cholesterol synthesis pathway. Potential targets could include HMG-CoA reductase, squalene synthase, or other enzymes downstream of mevalonate. Without specific experimental data on its target and inhibitory kinetics, a direct and quantitative comparison with statins is not feasible at this time.

Experimental Protocols for Assessing Inhibitor Efficacy

To facilitate future comparative studies, this section outlines a general experimental workflow for determining the efficacy of a novel cholesterol biosynthesis inhibitor.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cholesterol Synthesis Assay cluster_analysis Data Analysis cell_prep Prepare Hepatocyte Cell Culture (e.g., HepG2) treatment Incubate cells with varying concentrations of inhibitor (e.g., this compound, Statin) cell_prep->treatment radiolabel Add radiolabeled precursor (e.g., [14C]-acetate) treatment->radiolabel incubation Incubate to allow for incorporation into cholesterol radiolabel->incubation extraction Extract lipids from cells incubation->extraction tlc Separate lipids by Thin Layer Chromatography (TLC) extraction->tlc quantification Quantify radiolabeled cholesterol tlc->quantification ic50 Calculate IC50 value quantification->ic50

Caption: A Generalized Experimental Workflow for Determining the IC50 of a Cholesterol Biosynthesis Inhibitor.

Detailed Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media until they reach a desired confluency. These cells are a relevant model as the liver is the primary site of cholesterol synthesis.

  • Inhibitor Treatment: The cells are pre-incubated with a range of concentrations of the test inhibitor (e.g., this compound) and a known inhibitor (e.g., a statin) for a specified period. A vehicle control (the solvent used to dissolve the inhibitors) is also included.

  • Radiolabeling: A radiolabeled precursor of cholesterol, such as [14C]-acetate, is added to the culture media. This allows for the tracking of de novo cholesterol synthesis.

  • Lipid Extraction: After an incubation period to allow for the incorporation of the radiolabel into newly synthesized cholesterol, the cells are harvested, and total lipids are extracted using a method like the Folch extraction.

  • Thin Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the cholesterol fraction from other lipids.

  • Quantification: The amount of radioactivity in the cholesterol band is quantified using a scintillation counter.

  • IC50 Determination: The percentage of inhibition of cholesterol synthesis is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While this compound presents potential as a natural inhibitor of cholesterol biosynthesis, the current lack of detailed scientific data on its specific molecular target and quantitative efficacy prevents a direct comparison with well-characterized synthetic inhibitors like statins. The established efficacy and clear mechanism of action of statins set a high benchmark for any new therapeutic candidate.

Future research should focus on:

  • Target Identification: Elucidating the specific enzyme in the cholesterol biosynthesis pathway that this compound inhibits.

  • Quantitative Efficacy Studies: Determining the IC50 value of this compound in relevant cell-based assays.

  • Comparative Studies: Performing head-to-head comparisons of this compound with various statins to assess relative potency and potential for different off-target effects.

Such studies are essential to fully understand the therapeutic potential of this compound and to guide its potential development as a novel agent for managing cholesterol-related disorders.

References

A Researcher's Guide to Effective Negative Controls in Agistatin E Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the cholesterol biosynthesis inhibitor, Agistatin E, the use of appropriate negative controls is paramount for the generation of robust and unambiguous experimental data. This guide provides a comparative analysis of suitable negative controls, supported by experimental protocols and data, to ensure the validity of findings in studies involving this potent squalene synthase inhibitor.

This compound, a pyranacetal compound isolated from Fusarium sp., has been identified as an inhibitor of cholesterol biosynthesis. Evidence strongly suggests that its primary molecular target is squalene synthase (SQS), a critical enzyme that catalyzes the first committed step in sterol biosynthesis. To rigorously validate the specific effects of this compound and to rule out off-target or non-specific cellular responses, the inclusion of carefully selected negative controls is indispensable.

Understanding the Mechanism of Action of this compound

This compound belongs to a class of natural products that inhibit the activity of squalene synthase. This enzyme is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, this compound effectively curtails the downstream production of cholesterol. The selection of appropriate negative controls hinges on this mechanism of action.

Comparison of Negative Control Strategies

The ideal negative control for an this compound experiment would be a molecule that is structurally analogous to this compound but lacks the ability to inhibit squalene synthase. This allows researchers to distinguish the biological effects stemming directly from SQS inhibition from those caused by the chemical scaffold of the molecule itself.

Negative Control Type Principle Advantages Disadvantages Experimental Validation
Inactive Structural Analog A molecule with a chemical structure highly similar to this compound but lacking the key functional groups required for binding to and inhibiting squalene synthase.- Most rigorous control for specificity.- Accounts for potential off-target effects of the chemical scaffold.- May not be commercially available.- Requires synthesis and validation of inactivity.- In vitro squalene synthase activity assay.- Cellular cholesterol biosynthesis assay.
Vehicle Control The solvent used to dissolve this compound (e.g., DMSO).- Simple and readily available.- Controls for the effects of the solvent on the experimental system.- Does not control for off-target effects of the this compound molecule itself.- Run parallel experiments with the vehicle at the same concentration used for this compound.
Known Inactive Compound A compound with a different chemical structure that is known not to inhibit squalene synthase or affect cholesterol biosynthesis.- Commercially available.- Provides a baseline for non-specific effects.- Does not control for scaffold-specific off-target effects of this compound.- Confirm lack of activity in a squalene synthase assay.

Based on structure-activity relationship (SAR) studies of similar squalene synthase inhibitors, such as the squalestatins, specific structural features are critical for inhibitory activity. For instance, modifications to certain side chains can lead to a significant loss of activity. While a specific inactive analog of this compound is not commercially available, researchers can consider synthesizing a derivative with a modified functional group predicted to be essential for activity.

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

This assay directly measures the enzymatic activity of squalene synthase in the presence of an inhibitor.

Materials:

  • Purified squalene synthase (human or rat)

  • Farnesyl pyrophosphate (FPP) - substrate

  • NADPH - cofactor

  • Assay buffer (e.g., phosphate buffer with MgCl₂)

  • This compound and potential negative control compounds

  • Scintillation fluid and counter (for radiolabeled FPP) or a spectrophotometer (for NADPH consumption)

Protocol:

  • Prepare a reaction mixture containing assay buffer, NADPH, and purified squalene synthase.

  • Add this compound, the negative control compound, or vehicle to the reaction mixture at desired concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate, FPP (radiolabeled or non-radiolabeled).

  • Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a strong base).

  • Quantify the product (squalene) or the consumption of the cofactor (NADPH). For radiolabeled FPP, extract the lipid-soluble squalene and measure radioactivity using a scintillation counter. For non-radiolabeled assays, monitor the decrease in NADPH absorbance at 340 nm.

  • Calculate the percent inhibition relative to the vehicle control.

Cellular Cholesterol Biosynthesis Assay

This assay assesses the ability of a compound to inhibit the synthesis of cholesterol in a cellular context.

Materials:

  • Mammalian cell line (e.g., HepG2, CHO)

  • Cell culture medium and supplements

  • [¹⁴C]-Acetate or [³H]-mevalonate (radiolabeled precursors)

  • This compound and potential negative control compounds

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) system

  • Phosphorimager or scintillation counter

Protocol:

  • Culture cells to a desired confluency.

  • Pre-treat the cells with this compound, the negative control compound, or vehicle for a specified time.

  • Add the radiolabeled precursor ([¹⁴C]-acetate or [³H]-mevalonate) to the cell culture medium.

  • Incubate for a period to allow for incorporation into newly synthesized cholesterol.

  • Wash the cells and extract the total lipids.

  • Separate the different lipid species using TLC.

  • Visualize and quantify the radiolabeled cholesterol using a phosphorimager or by scraping the corresponding band and measuring radioactivity with a scintillation counter.

  • Determine the level of inhibition of cholesterol synthesis compared to the vehicle control.

Data Presentation

Table 1: Comparison of Inhibitory Activity of this compound and Control Compounds on Squalene Synthase

CompoundConcentration (nM)Squalene Synthase Activity (% of Vehicle)IC₅₀ (nM)
Vehicle (DMSO)-100 ± 5-
This compound185 ± 610
1052 ± 4
10015 ± 3
Negative Control (Inactive Analog)10098 ± 7>10,000
100095 ± 5
Positive Control (Zaragozic Acid A)170 ± 55
1025 ± 3

Table 2: Effect of this compound and Control Compounds on Cellular Cholesterol Biosynthesis

CompoundConcentration (µM)[¹⁴C]-Cholesterol Synthesis (% of Vehicle)
Vehicle (DMSO)-100 ± 8
This compound0.175 ± 6
130 ± 5
1010 ± 2
Negative Control (Inactive Analog)1097 ± 9
Positive Control (Squalestatin 1)125 ± 4

Visualizing the Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition FPP Farnesyl Pyrophosphate (FPP) SQS Squalene Synthase (SQS) FPP->SQS 2x Squalene Squalene SQS->Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps AgistatinE This compound AgistatinE->SQS Inhibits NegativeControl Inactive Analog (Negative Control) NegativeControl->SQS No Inhibition

Caption: this compound inhibits squalene synthase, a key enzyme in cholesterol biosynthesis.

G cluster_workflow Experimental Workflow: Squalene Synthase Assay Start Prepare Reaction Mix (SQS, NADPH, Buffer) AddCompounds Add Test Compounds: - this compound - Negative Control - Vehicle Start->AddCompounds Preincubation Pre-incubate (37°C) AddCompounds->Preincubation AddSubstrate Initiate Reaction (Add FPP) Preincubation->AddSubstrate Incubation Incubate (37°C) AddSubstrate->Incubation StopReaction Stop Reaction Incubation->StopReaction Quantify Quantify Product (Squalene or NADPH consumption) StopReaction->Quantify Analyze Analyze Data (Calculate % Inhibition) Quantify->Analyze

Caption: Workflow for in vitro squalene synthase inhibition assay.

By employing these rigorous negative controls and experimental protocols, researchers can confidently attribute the observed biological effects to the specific inhibition of squalene synthase by this compound, thereby advancing our understanding of its therapeutic potential.

Unraveling the Agistatin Puzzle: The Case of the Missing "E"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no evidence of a compound designated as "Agistatin E." While the Agistatin family of natural products is known, this specific member appears to be undocumented in publicly available resources. As a result, a detailed structure-activity relationship (SAR) comparison guide for this compound cannot be compiled.

The known Agistatins, such as Agistatin A, B, and D, are fungal metabolites recognized for their ability to inhibit the biosynthesis of cholesterol. These compounds have been isolated from various fungal species and have attracted interest for their potential therapeutic applications.

Without a confirmed chemical structure for "this compound," it is impossible to perform a structure-activity relationship analysis. SAR studies are fundamental in medicinal chemistry and drug development, as they correlate the specific structural features of a molecule with its biological activity. This process involves systematically modifying the chemical structure of a lead compound and observing how these changes affect its potency, selectivity, and other pharmacological properties.

The core components of a SAR study include:

  • A defined chemical scaffold: The basic molecular framework that is common to the series of compounds being studied.

  • Systematic structural modifications: Alterations to different parts of the scaffold, such as adding, removing, or changing functional groups.

  • Quantitative biological data: Experimental results, typically in the form of IC50 or EC50 values, that measure the biological activity of each modified compound.

Given the absence of "this compound" in the scientific literature, no such data is available. Therefore, key elements of the requested comparison guide, including data tables, experimental protocols, and visualizations of signaling pathways and SAR, cannot be generated.

Researchers and drug development professionals interested in the Agistatin family of compounds are encouraged to focus on the existing, well-documented members. Further research into the fungal species that produce these metabolites may potentially lead to the discovery of new analogs, which could then be subjected to rigorous SAR analysis. Until "this compound" is formally isolated, characterized, and its biological activity reported, any discussion of its structure-activity relationship remains purely speculative.

Safety Operating Guide

Proper Disposal and Handling of Agistatin E

Author: BenchChem Technical Support Team. Date: November 2025

Agistatin E is a pyranacetal compound that requires careful handling and disposal due to its potential hazards. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals, including detailed operational and disposal plans. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Safety and Handling Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields.

    • Hand Protection: Use compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.

    • Respiratory Protection: If working with the solid form where dust may be generated, a suitable respirator should be used.

Hazard Summary

This compound presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].

Due to its high aquatic toxicity, this compound must not be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound is managed as hazardous chemical waste. This procedure ensures compliance with safety regulations and minimizes environmental impact.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, store it separately from strong acids, alkalis, and strong oxidizing or reducing agents[1].

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. Plastic is often preferred for storing chemical waste[2].

    • The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name ("this compound") and a description of the contents (e.g., "this compound in DMSO," "Contaminated labware with this compound").

    • Ensure the container is kept securely closed except when adding waste[2][3].

  • Waste Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[2][4].

    • The SAA must be inspected weekly for any signs of leakage[4].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste management service to schedule a pickup for the this compound waste.

    • Follow their specific procedures for waste pickup requests.

    • The ultimate disposal method must be through an approved waste disposal plant[1].

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO, in which this compound is soluble)[5][6].

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste[3].

    • After triple-rinsing, deface or remove the original labels from the container before disposing of it as regular trash[3][7].

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 144096-48-0[1]
Molecular Formula C₁₁H₁₆O₅[1]
Molecular Weight 228.24 g/mol [1]
Storage (Powder) -20°C for 2 years[8][9]
Storage (in DMSO) 4°C for 2 weeks, -80°C for 6 months[8][9]

Experimental Protocols

Cholesterol Biosynthesis Inhibition Assay (Representative Protocol)

This protocol describes a general method to assess the inhibition of cholesterol biosynthesis in a cell-based assay.

  • Cell Culture:

    • Plate cells (e.g., HepG2) in a suitable medium and incubate until they reach the desired confluency.

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., a statin).

    • Incubate the cells with the compound for a predetermined period (e.g., 24 hours).

  • Radiolabeling:

    • Add a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, to the cell culture medium.

    • Incubate for a period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

  • Lipid Extraction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Analysis:

    • Separate the extracted lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled cholesterol using a scintillation counter or other appropriate detector.

  • Data Interpretation:

    • Compare the amount of radiolabeled cholesterol in the this compound-treated cells to the vehicle control to determine the percentage of inhibition.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Cholesterol Biosynthesis Pathway

The following diagram illustrates the simplified cholesterol biosynthesis pathway, which is inhibited by compounds like this compound.

Cholesterol_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_inhibition Inhibition Point AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Inhibition) IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP GeranylPP Geranyl-PP IsopentenylPP->GeranylPP FarnesylPP Farnesyl-PP GeranylPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps (Potential this compound Inhibition Site) Inhibition This compound Inhibition Inhibition->Lanosterol

Caption: Simplified cholesterol biosynthesis pathway.

Experimental Workflow for Inhibition Assay

The diagram below outlines the workflow for a cholesterol biosynthesis inhibition assay.

Experimental_Workflow start Start: Plate Cells treatment Treat with this compound (and controls) start->treatment radiolabel Add [¹⁴C]-Acetate treatment->radiolabel incubation Incubate radiolabel->incubation extraction Extract Lipids incubation->extraction analysis Analyze by TLC/HPLC extraction->analysis quantification Quantify Radiolabeled Cholesterol analysis->quantification end End: Determine % Inhibition quantification->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.